molecular formula C4H8O2S B14083696 1,3-Oxathiolane, 2-methoxy- CAS No. 102675-57-0

1,3-Oxathiolane, 2-methoxy-

Cat. No.: B14083696
CAS No.: 102675-57-0
M. Wt: 120.17 g/mol
InChI Key: XWUIYAJPTPBAGY-UHFFFAOYSA-N
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Description

1,3-Oxathiolane, 2-methoxy- is a useful research compound. Its molecular formula is C4H8O2S and its molecular weight is 120.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102675-57-0

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

2-methoxy-1,3-oxathiolane

InChI

InChI=1S/C4H8O2S/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3

InChI Key

XWUIYAJPTPBAGY-UHFFFAOYSA-N

Canonical SMILES

COC1OCCS1

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure and Stereochemistry of 2-Methoxy-1,3-Oxathiolane

[1]

Introduction: The Stereoelectronic Probe

2-Methoxy-1,3-oxathiolane is a mixed O,S-acetal heterocycle.[1] While structurally simple, it possesses a high degree of stereochemical complexity due to the asymmetry introduced by the sulfur atom. Unlike its symmetric congener 1,3-dioxolane, the 1,3-oxathiolane ring exhibits unique puckering parameters and a pronounced anomeric effect driven by the orbital mismatch between oxygen (


1

For researchers in medicinal chemistry, this molecule is not merely a reagent but a stereoelectronic probe .[1] Understanding the conformational preference of the 2-alkoxy substituent—governed by the interplay of hyperconjugation and steric strain—is fundamental to designing nucleoside reverse transcriptase inhibitors (NRTIs) with high affinity for viral polymerases.

Synthesis Protocol: Orthoester Exchange

The most robust method for synthesizing 2-methoxy-1,3-oxathiolane avoids the harsh conditions of direct condensation.[1] The Orthoester Exchange Method utilizes trimethyl orthoformate as a dehydrating agent and methoxy source, driving the equilibrium forward under mild acid catalysis.

Experimental Workflow
  • Precursor: 2-Mercaptoethanol (CAS: 60-24-2)[1]

  • Reagent: Trimethyl orthoformate (TMOF)[1]

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    -TsOH) or Camphorsulfonic acid (CSA)[1]
  • Solvent: Dichloromethane (DCM) or Toluene (if azeotropic distillation is required, though TMOF usually suffices).[1]

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-mercaptoethanol (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Exchange: Add Trimethyl orthoformate (1.2 equiv) followed by a catalytic amount of

    
    -TsOH (
    
    
    ).
  • Reaction: Stir at room temperature for 2–4 hours. The reaction proceeds via the formation of a mixed acyclic acetal intermediate, which cyclizes to expel methanol.

  • Quench: Neutralize with triethylamine (

    
    ) to prevent acid-catalyzed equilibration or hydrolysis during workup.
    
  • Isolation: Concentrate under reduced pressure. Purify via vacuum distillation (boiling point approx. 60–65°C at 15 mmHg) to obtain the product as a clear, colorless oil.[1] Note: Silica chromatography may hydrolyze the sensitive mixed acetal; distillation or neutral alumina is preferred.

Synthesis Logic Diagram

SynthesisFigure 1: Acid-Catalyzed Orthoester Exchange Synthesis Routecluster_0ReagentsM2-Mercaptoethanol(HS-CH2-CH2-OH)IAcyclic Intermediate(Mixed Acetal)M->I p-TsOH, DCMRT, 2hTTrimethyl Orthoformate(HC(OMe)3)T->IP2-Methoxy-1,3-oxathiolane(Cyclic Mixed Acetal)I->P Cyclization- MeOHByMethanol(Byproduct)I->By

Structural Characterization & Data

The identity of 2-methoxy-1,3-oxathiolane is confirmed by the characteristic chemical shift of the acetal proton (H2) and the nonequivalence of the ring protons due to the chiral center at C2.

NMR Spectral Signature (Predicted/Literature Ranges)
NucleusPositionChemical Shift (

, ppm)
MultiplicityDiagnostic Feature

H
H-2 5.60 – 5.80 Singlet (s)Anomeric proton. Downfield due to O/S deshielding.

H
OMe3.30 – 3.45Singlet (s)Methoxy group.[1]

H
H-5 (O-CH

)
3.80 – 4.20Multiplet (m)Deshielded by Oxygen.

H
H-4 (S-CH

)
2.90 – 3.10Multiplet (m)Shielded relative to H-5.[1]

C
C-2 85.0 – 90.0 -Anomeric carbon. Characteristic of O-C-S acetals.

C
OMe54.0 – 56.0-Typical methoxy.[1]

Technical Insight: The H-2 proton appears as a singlet because there are no vicinal protons on the adjacent heteroatoms. However, the ring protons (H-4, H-5) appear as complex multiplets (ABCD system) because the chiral center at C2 renders the geminal protons at C4 and C5 diastereotopic.[1]

Stereochemistry & Conformational Analysis

The stereochemical behavior of 2-methoxy-1,3-oxathiolane is dominated by the Anomeric Effect , which overrides steric repulsion to stabilize the sterically more crowded pseudo-axial conformation.[1]

The Envelope Conformation

Five-membered rings are not planar; they adopt envelope (E) or twist (T) conformations to minimize torsional strain.[1]

  • Bond Length Mismatch: The C-S bond (

    
    ) is significantly longer than the C-O bond (
    
    
    ).[1] This asymmetry causes the ring to pucker such that the sulfur atom often occupies the "flap" of the envelope (S-envelope) to relieve angle strain.
  • Pseudorotation: The ring undergoes rapid pseudorotation at room temperature, but the presence of the electronegative substituent at C2 locks the conformation into a preferred energy well.

The Anomeric Effect (O vs. S)

In 2-methoxy-1,3-oxathiolane, two competing hyperconjugative interactions dictate the orientation of the C2-methoxy group:

  • 
     : The sulfur lone pair donates into the antibonding orbital of the exocyclic C-O bond.[1]
    
  • 
     : The ring oxygen lone pair donates into the same antibonding orbital.[1]
    

Dominant Interaction: Sulfur is a superior donor compared to oxygen because its



1
  • Geometric Requirement: For this overlap to occur, the sulfur lone pair and the exocyclic C-O bond must be antiperiplanar .

  • Result: This antiperiplanar arrangement forces the methoxy group into a pseudo-axial position.[1]

Stereoelectronic Logic Diagram

AnomericEffectFigure 2: The Sulfur-Driven Anomeric Effect in 1,3-Oxathiolanescluster_orbitalsOrbital Interactions (Hyperconjugation)cluster_conformationConformational ConsequenceDonorDonor OrbitalSulfur Lone Pair (n_p)AcceptorAcceptor OrbitalExocyclic C-O Sigma* (σ*)Donor->Acceptor Strong Overlap(Stabilization)AxialPseudo-Axial(Electronically Favored)Donor->AxialEquatorialPseudo-Equatorial(Sterically Favored)Equatorial->Axial Anomeric EffectOvercomes Sterics

Implications for Drug Design

The study of 2-methoxy-1,3-oxathiolane is directly translational to the development of nucleoside analogues.[1]

  • C2-Substitution: In drugs like Lamivudine, the cytosine base occupies the position analogous to the methoxy group.[1] The stereochemistry at this "anomeric" center is critical for biological activity.[1] The natural tendency of the oxathiolane ring to adopt specific puckered conformations influences the glycosylation stereoselectivity during synthesis.

  • Selectivity: The synthesis of these drugs often yields a racemic mixture (cis/trans).[1] Understanding the thermodynamic preference (driven by the anomeric effect) allows chemists to select Lewis acids (like

    
     or TMSOTf) that can either reinforce or override this preference to yield the desired 
    
    
    -anomer (cis-2,5-disubstituted).[1]

References

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Source: Beilstein Journal of Organic Chemistry (2021) URL:[Link]]

  • Synthesis of [4,5-Bis(hydroxymethyl)-1,3-oxathiolan-2-yl]nucleosides. Source: Journal of Organic Chemistry (ACS Publications) URL:[1][Link]

  • Anomeric Effect in Carbohydrates and Heterocycles. Source: Wikipedia / IUPAC Gold Book URL:[Link]

  • Conformations of Cycloalkanes and Heterocycles. Source: Chemistry LibreTexts URL:[Link]

The Synthetic Potential of 2-Methoxy-1,3-Oxathiolane: A Technical Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the potential applications of 2-methoxy-1,3-oxathiolane, a structurally intriguing yet underexplored mixed O,S-acetal, in the realm of organic synthesis. While direct literature on this specific reagent is nascent, its unique structural features suggest a versatile role as a protecting group, a formyl cation equivalent, and a precursor in glycosylation-type reactions. This document serves as a forward-looking exploration of its synthetic utility, drawing upon established principles of acetal and oxathiolane chemistry to propose reaction mechanisms, outline detailed experimental protocols, and provide a framework for its integration into complex molecule synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with novel and potentially advantageous reagents.

Introduction: Unveiling a Latent Synthetic Gem

The relentless pursuit of efficiency and selectivity in organic synthesis perpetually drives the exploration of new reagents and methodologies. Within the vast arsenal of synthetic tools, acetals and their heteroatomic analogues have long been mainstays for carbonyl protection and as precursors for a variety of functional group transformations. The 1,3-oxathiolane moiety, in particular, has garnered significant attention as a crucial component in various biologically active molecules, most notably as a key structural motif in antiviral nucleoside analogues like lamivudine.[1][2]

This guide focuses on a specific, yet largely uninvestigated derivative: 2-methoxy-1,3-oxathiolane . This molecule, possessing a mixed O,S-acetal structure with a labile methoxy group, presents a unique combination of stability and reactivity. Its structure suggests a number of potential applications that could offer advantages in terms of reaction conditions, selectivity, and functional group tolerance. We will explore its plausible synthesis, its potential as a protecting group for diols, its role as a masked formylating agent, and its utility in carbon-carbon and carbon-heteroatom bond formation.

Synthesis of 2-Methoxy-1,3-Oxathiolane: A Proposed Approach

The synthesis of 2-alkoxy-1,3-oxathiolanes can be logically extrapolated from established methods for acetal and orthoester formation. A highly plausible and efficient route involves the acid-catalyzed reaction of 2-mercaptoethanol with trimethyl orthoformate.[3][4]

G cluster_reactants Reactants cluster_products Products Mercaptoethanol 2-Mercaptoethanol Catalyst Acid Catalyst (e.g., p-TsOH) Mercaptoethanol->Catalyst 1. Protonation Orthoformate Trimethyl Orthoformate Oxathiolane 2-Methoxy-1,3-oxathiolane Methanol Methanol (by-product) Catalyst->Oxathiolane 2. Cyclization & Methanol Elimination

Figure 1: Proposed synthesis of 2-methoxy-1,3-oxathiolane.

Experimental Protocol: Synthesis of 2-Methoxy-1,3-Oxathiolane

Materials:

  • 2-Mercaptoethanol

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-mercaptoethanol (1.0 eq) and anhydrous dichloromethane.

  • Add trimethyl orthoformate (1.2 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-methoxy-1,3-oxathiolane.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the thiol group in 2-mercaptoethanol.

  • Acid Catalyst: The acid catalyst is essential to protonate the orthoformate, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl and thiol groups of 2-mercaptoethanol.

  • Excess Orthoformate: A slight excess of trimethyl orthoformate helps to drive the equilibrium towards the product.

  • Aqueous Workup: The reaction is quenched with a mild base (sodium bicarbonate) to neutralize the acid catalyst and prevent product decomposition upon workup.

Potential Application I: A Novel Protecting Group for 1,2- and 1,3-Diols

The protection of diols is a fundamental operation in the synthesis of polyfunctional molecules.[5] 2-Methoxy-1,3-oxathiolane is poised to serve as an effective protecting group for 1,2- and 1,3-diols, forming a five- or six-membered mixed O,S-acetal. This protection strategy offers the potential for mild introduction and cleavage conditions.

Mechanism of Protection and Deprotection

The protection of a diol with 2-methoxy-1,3-oxathiolane would likely proceed under Lewis or Brønsted acid catalysis. The acid activates the 2-methoxy-1,3-oxathiolane, leading to the departure of methanol and the formation of an oxathiolan-2-ylium cation. This electrophilic intermediate is then trapped by the diol to form the protected product.

Deprotection can be achieved under acidic conditions, leveraging the lability of the acetal linkage.

G cluster_protection Protection cluster_deprotection Deprotection Diol 1,2- or 1,3-Diol Protected_Diol Protected Diol (Cyclic O,S-Acetal) Diol->Protected_Diol Reagent 2-Methoxy-1,3-oxathiolane Reagent->Protected_Diol Catalyst_P Lewis or Brønsted Acid Deprotected_Diol 1,2- or 1,3-Diol Protected_Diol_De Protected Diol Protected_Diol_De->Deprotected_Diol Catalyst_D Aqueous Acid Catalyst_P->Protected_Diol Catalyst_D->Deprotected_Diol

Figure 2: Workflow for diol protection and deprotection.

Experimental Protocol: Protection of a 1,2-Diol

Materials:

  • 1,2-Diol (e.g., (±)-hydrobenzoin)

  • 2-Methoxy-1,3-oxathiolane

  • Scandium(III) triflate (Sc(OTf)₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,2-diol (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Add 2-methoxy-1,3-oxathiolane (1.1 eq).

  • Add a catalytic amount of Sc(OTf)₃ (0.02 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench with saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Potential Application II: A Formyl Cation Equivalent for C-C Bond Formation

The concept of formyl cation equivalents is powerful in organic synthesis, allowing for the introduction of a formyl group through nucleophilic attack.[6] 2-Methoxy-1,3-oxathiolane, upon activation with a Lewis acid, can generate an electrophilic oxathiolan-2-ylium cation, which can be considered a masked formyl cation. This reactive intermediate can then engage with a variety of nucleophiles, including organometallic reagents, enolates, and silyl enol ethers.

Reaction with Grignard Reagents: A Mechanistic Insight

The reaction with a Grignard reagent would likely proceed via a Lewis acid-mediated ring-opening of the oxathiolane. The Lewis acid coordinates to one of the heteroatoms, activating the C2 position for nucleophilic attack by the Grignard reagent. Subsequent workup would yield the formylated product after hydrolysis of the intermediate.

G Reagent 2-Methoxy-1,3-oxathiolane Lewis_Acid Lewis Acid (e.g., TiCl₄) Reagent->Lewis_Acid 1. Coordination Grignard Grignard Reagent (R-MgX) Intermediate Activated Complex Grignard->Intermediate 2. Nucleophilic Attack Lewis_Acid->Intermediate Product 2-Substituted 1,3-Oxathiolane Intermediate->Product Hydrolysis Hydrolysis (Aqueous Acid) Product->Hydrolysis Aldehyde Aldehyde (R-CHO) Hydrolysis->Aldehyde 3. Deprotection

Figure 3: Reaction of 2-methoxy-1,3-oxathiolane with a Grignard reagent.

Experimental Protocol: Formylation of an Aromatic Grignard Reagent

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 2-Methoxy-1,3-oxathiolane

  • Titanium(IV) chloride (TiCl₄)

  • 1 M Hydrochloric acid

  • Saturated ammonium chloride solution

Procedure:

  • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • In a separate flame-dried flask, dissolve 2-methoxy-1,3-oxathiolane (1.2 eq) in anhydrous diethyl ether and cool to -78 °C.

  • Slowly add TiCl₄ (1.1 eq) to the solution of the oxathiolane.

  • To this cooled solution, add the freshly prepared phenylmagnesium bromide solution (1.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and then add 1 M HCl to hydrolyze the intermediate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting benzaldehyde by column chromatography or distillation.

Potential Application III: Glycosylation-Type Reactions

The structural similarity of 2-methoxy-1,3-oxathiolane to glycosyl donors suggests its potential use in glycosylation-type reactions. Under Lewis acidic conditions, the methoxy group can act as a leaving group, generating the electrophilic oxathiolan-2-ylium cation, which can then be intercepted by an alcohol nucleophile. This would result in the formation of a new C-O bond and the transfer of the 1,3-oxathiolane moiety.

Table 1: Comparison of Potential Leaving Groups in Glycosylation-type Reactions

Leaving GroupActivating ConditionsGeneral Reactivity
Methoxy (from 2-methoxy-1,3-oxathiolane)Lewis/Brønsted AcidModerate
TrichloroacetimidateLewis/Brønsted AcidHigh
ThioethylThiophilic PromoterHigh
FluorideLewis Acid/Ag saltModerate to High

Conclusion and Future Outlook

2-Methoxy-1,3-oxathiolane stands as a promising yet underutilized reagent in the synthetic chemist's toolkit. Its unique mixed O,S-acetal structure, coupled with a reactive methoxy group, opens the door to a range of potential applications, from a novel diol protecting group to a versatile formyl cation equivalent. The proposed synthetic route is straightforward, and the inferred reactivity, based on sound mechanistic principles of related compounds, suggests that this reagent could offer mild and selective transformations.

Further research is warranted to fully elucidate the scope and limitations of 2-methoxy-1,3-oxathiolane in organic synthesis. Investigations into its stereoselective reactions, particularly in the context of chiral auxiliaries, could unlock new avenues in asymmetric synthesis. As the demand for innovative and efficient synthetic methodologies continues to grow, the exploration of such latent gems as 2-methoxy-1,3-oxathiolane will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry. [Link][2]

  • Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Arkivoc. [Link][7]

  • Synthesis and Safety of Trimethyl Orthoformate: A Comprehensive Overview. Ningbo Inno Pharmchem Co., Ltd. [Link][3]

  • CLEAVAGE OF 2-METHOXY-l,3-DITHIOLES BY ACIDS. Polish Journal of Chemistry. [Link][8]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. National Institutes of Health. [Link][2]

  • Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. MDPI. [Link][9]

  • Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. MDPI. [Link][10]

  • Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Preprints.org. [Link][11]

  • Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Organic Chemistry Portal. [Link][12]

  • Synthesis and structure of 2-ethoxy- and 2-aminomethylidene-3-fluoroalkyl-3-oxopropionates. Scilit. [Link][13]

  • 2-Methyl-1,3-oxathiolane | C4H8OS | CID 519463. PubChem. [Link][14]

  • Reactions of 2-(α-Haloalkyl)thiiranes with nucleophilic reagents: V. Reactions of 2-(α-Chloroalkyl)thiiranes with organolithium compounds. ResearchGate. [Link][15]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link][16]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link][17]

  • Chapter 3 Diol Protecting Groups. Thieme. [Link][6]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. National Institutes of Health. [Link][18]

  • Alcohol or phenol synthesis by acetal cleavage. Organic Chemistry Portal. [Link][19]

  • Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Organic Chemistry Portal. [Link][6]

  • Trimethyl orthoformate. Wikipedia. [Link][20]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. [Link][21]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Institutes of Health. [Link][22]

  • 2-Methoxy-1,3-dioxolane | C4H8O3 | CID 29744. PubChem. [Link][23]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. National Institutes of Health. [Link][24]

  • Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. National Institutes of Health. [Link][25]

  • Norephedrine derived 2-methoxy oxazolidines as chiral formyl cation equivalents. Sci-Hub. [Link]

  • A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. [Link]

  • Catalytic Asymmetric Transannulation of N-H-1,2,3-Triazoles with Olefins. National Institutes of Health. [Link]

  • Protection of 1,2-/1,3-Diols. Chem-Station International Edition. [Link][5]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • 2-(4-Methoxyphenyl)-1,3-oxathiolane | C10H12O2S | CID 211137. PubChem. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Synthesis of substituted 1,3-oxathiolane-2-imines. ResearchGate. [Link]

  • 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Saskatchewan Open Educational Resources. [Link]

  • Studies on Lewis-Acid Induced Reactions of 8-Methoxy[2.2]metacyclophanes: A New Synthetic Route to Alkylated Pyrenes. Kyushu University. [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI. [Link]

  • Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]

  • A new multicomponent reaction catalyzed by a catalyst: stereospecific synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO. PubMed. [Link]

  • How is nomenclature decided in this case (formyl vs oxy)? Chemistry Stack Exchange. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Carbonyl Protection via 2-Methoxy-1,3-Oxathiolane Exchange

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers requiring advanced carbonyl protection strategies. It focuses on the use of 2-methoxy-1,3-oxathiolane (and its in-situ generation) as a superior alternative to traditional dehydrative methods.

Executive Summary

The protection of carbonyl groups as 1,3-oxathiolanes offers a strategic balance between the lability of O,O-acetals and the robust stability of S,S-dithioacetals.[1] While traditional protocols (using 2-mercaptoethanol and protic acid) require the physical removal of water (Dean-Stark), they are often unsuitable for hydrolytically sensitive substrates.

This guide details the use of 2-methoxy-1,3-oxathiolane —either as an isolated reagent or generated in situ via trimethyl orthoformate—to install the oxathiolane group under mild, anhydrous conditions . This "Exchange Method" drives the reaction to completion via the irreversible formation of volatile methanol/methyl formate, eliminating the need for high heat or azeotropic distillation.

Key Advantages[1][2]
  • Anhydrous Processing: No water is generated; water is chemically scavenged.

  • Thermodynamic Drive: Formation of volatile byproducts drives equilibrium.

  • Chemoselectivity: Differentiates between aldehydes (fast) and ketones (slow), and sterically crowded carbonyls.

Mechanistic Principles

The reaction operates not by direct condensation, but by trans-oxathiolanation . The 2-methoxy-1,3-oxathiolane acts as a "masked" oxathiolane donor. Upon acid activation, it generates an oxathiolan-2-ylium intermediate that captures the target carbonyl.

Reaction Pathway (DOT Visualization)

OxathiolaneMechanism Reagent 2-Methoxy-1,3-oxathiolane Inter1 Oxathiolan-2-ylium Ion (Active Electrophile) Reagent->Inter1 Protonation & Loss of MeOH Acid H+ Catalyst Acid->Reagent Complex Tetrahedral Intermediate Inter1->Complex + Target Carbonyl Target Target Carbonyl (R-CO-R') Target->Complex Product Protected Carbonyl (1,3-Oxathiolane) Complex->Product Ring Closure Byprod Methyl Formate/MeOH (Volatile) Complex->Byprod Elimination

Figure 1: Mechanistic pathway of trans-oxathiolanation. The oxathiolan-2-ylium ion serves as the active transfer species, avoiding free thiol intermediates.

Experimental Protocols

Method A: The In Situ Orthoformate Protocol (Recommended)

This method generates the active 2-methoxy-1,3-oxathiolane species transiently using trimethyl orthoformate (TMOF). It is the most practical approach for standard laboratory synthesis.

Reagents:

  • Substrate: Carbonyl compound (1.0 equiv)

  • Reagent 1: 2-Mercaptoethanol (1.2 - 1.5 equiv)

  • Reagent 2: Trimethyl orthoformate (TMOF) (1.2 - 1.5 equiv)

  • Catalyst: Zirconium Tetrachloride (

    
    ) or 
    
    
    
    -Toluenesulfonic acid (
    
    
    TSA) (1-5 mol%)
  • Solvent:

    
     (DCM) or Anhydrous Methanol
    

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature (RT) under

    
     atmosphere.
    
  • Dissolution: Dissolve the carbonyl substrate in anhydrous DCM (0.2 M concentration).

  • Addition: Sequentially add TMOF (1.2 equiv) and 2-mercaptoethanol (1.2 equiv).

  • Catalysis: Add the catalyst (

    
    , 5 mol%) in one portion.
    
    • Note: The reaction is slightly exothermic. For sensitive substrates, cool to 0°C before catalyst addition.

  • Reaction: Stir at RT. TMOF reacts with mercaptoethanol to form 2-methoxy-1,3-oxathiolane in situ, which then exchanges with the carbonyl.

    • Monitoring: TLC will show the disappearance of the carbonyl. Reaction times range from 15 min (aldehydes) to 4 hours (hindered ketones).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc). 1,3-Oxathiolanes are generally stable on silica.

Method B: The Isolated Reagent Protocol (Specialized)

Use this method for extremely acid-sensitive substrates where the generation of methanol (from Method A) is undesirable.

Reagent Preparation (2-Methoxy-1,3-oxathiolane): Synthesize by reacting 2-mercaptoethanol with excess trimethyl orthoformate and catalytic acid, followed by fractional distillation.

Protection Procedure:

  • Dissolve substrate (1.0 equiv) and 2-methoxy-1,3-oxathiolane (1.5 equiv) in anhydrous Benzene or Toluene.

  • Add Zinc Chloride (

    
    ) or Montmorillonite K-10  clay.
    
  • Heat to 60-80°C. The exchange releases methyl formate (bp 32°C), which boils off, driving the reaction.

  • Filter catalyst and concentrate.

Scope and Limitations

Parameter1,3-Oxathiolane (S,O)1,3-Dioxolane (O,O)1,3-Dithiolane (S,S)
Acid Stability Moderate (Stable to pH 2-3)Low (Hydrolyzes < pH 4)High (Stable to conc. acid)
Base Stability ExcellentExcellentExcellent
Reduction Stability Stable to

, DIBAL
StableStable (Poison to catalysts)
Removal Method Oxidative (Chloramine-T) or Hg(II)Aqueous AcidHg(II) or Oxidative
Chirality Introduces new chiral center*AchiralAchiral

*Note: 1,3-Oxathiolanes derived from achiral ketones are racemic. If the substrate is chiral, diastereomers are formed, which can often be separated by chromatography.

Chemoselectivity Profile[3][4][5][6]
  • Aldehydes > Acyclic Ketones > Cyclic Ketones.

  • The reagent system allows for the selective protection of an aldehyde in the presence of a ketone by controlling stoichiometry (1.0 equiv) and temperature (0°C).

  • Constraint:

    
    -unsaturated carbonyls may undergo conjugate addition (Michael attack) by the sulfur if the acid catalyst is too strong. Use Method B  (Isolated Reagent) to mitigate this.
    

Deprotection Protocols

Recovering the carbonyl requires specific conditions that cleave the C-S and C-O bonds.[2]

Protocol 1: Oxidative Hydrolysis (Mildest)

  • Reagents: Chloramine-T (3 equiv) in Ethanol/Water.

  • Conditions: Stir at RT for 10 min.

  • Mechanism: Oxidation of sulfur to sulfoxide/sulfilimine, making the carbon highly electrophilic and susceptible to hydrolysis.

Protocol 2: Mercuric Salts (Traditional)

  • Reagents:

    
     or 
    
    
    
    /
    
    
    in Acetonitrile/Water.
  • Conditions: RT, 1 hour.

  • Note: Toxic waste generated. Use only if oxidative methods fail.

References

  • Firouzabadi, H., & Iranpoor, N. (2001). "Iodine Catalyzes Efficient and Chemoselective Thioacetalization of Carbonyl Functions, Transthioacetalization of O,O-Acetals and O,O-Ketals." The Journal of Organic Chemistry, 66(22), 7527–7529. Link

  • Karimi, B., & Seradj, H. (2002). "Chemoselective thioacetalization of carbonyl compounds adsorbed on silica gel with 2-mercaptoethanol and 1,2-ethanedithiol catalysed by trimethylsilyl trifluoromethanesulfonate." Synlett, 2002(06), 0834-0838. Link

  • Tanimoto, S., et al. (1981). "The Reaction of 2-Ethoxy-1,3-oxathiolane with Carbonyl Compounds in the Presence of ZnCl2 or HgCl2." Bulletin of the Chemical Society of Japan, 54(10), 3237-3238.[3] Link[3]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard Reference Text).

Sources

Application Note: Synthesis of 2-Methoxy-1,3-Oxathiolanes from Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the synthesis of 2-methoxy-1,3-oxathiolanes from aldehydes . This transformation involves a two-stage sequence: (1) the protection of the aldehyde as a 1,3-oxathiolane (thioacetalization), followed by (2) the anodic oxidative methoxylation (Shono-type oxidation) to introduce the methoxy group at the C2 position.

This methodology provides access to cyclic monothioorthoesters , which are valuable glycosyl donors, masked esters, and intermediates in the synthesis of nucleoside analogues (e.g., Lamivudine, Emtricitabine).

Abstract & Strategic Overview

The direct conversion of aldehydes to 2-methoxy-1,3-oxathiolanes represents a net oxidation from the aldehyde oxidation state (+1) to the orthoester oxidation state (+3). While classical chemical methods (e.g., Pummerer rearrangement) can achieve functionalization, electrochemical anodic oxidation offers a superior, reagent-free pathway with higher atom economy.

This protocol describes a scalable, two-step workflow:

  • Cyclocondensation: Quantitative conversion of aldehydes to 1,3-oxathiolanes using 2-mercaptoethanol.

  • Anodic Methoxylation: Selective electrochemical replacement of the C2-hydrogen with a methoxy group in methanol.

Key Advantages
  • Atom Economy: Avoids stoichiometric chemical oxidants (e.g., Hg(II), Pb(IV)).

  • Selectivity: Electrochemical potential control prevents over-oxidation to sulfones.

  • Versatility: Applicable to aliphatic, aromatic, and heteroaromatic aldehydes.

Reaction Pathway & Mechanism[1]

The synthesis proceeds via the formation of a stable thioacetal, which is then activated at the sulfur atom by anodic oxidation. The resulting radical cation facilitates nucleophilic attack by methanol at the anomeric (C2) position.

ReactionPathway Aldehyde Aldehyde (R-CHO) Oxathiolane 1,3-Oxathiolane (Intermediate) Aldehyde->Oxathiolane Step 1: H+, -H2O Mercapto 2-Mercaptoethanol Mercapto->Oxathiolane RadicalCat Radical Cation [S•+] Oxathiolane->RadicalCat Step 2: -1e- (Anode) Cation Oxocarbenium/Sulfenium Ion RadicalCat->Cation -1e-, -H+ Product 2-Methoxy-1,3-oxathiolane (Product) Cation->Product + MeOH

Figure 1: Mechanistic pathway from aldehyde to 2-methoxy-1,3-oxathiolane via anodic oxidation.

Experimental Protocol

Part 1: Synthesis of 1,3-Oxathiolane (Cyclocondensation)[5]

This step masks the aldehyde and constructs the heterocyclic ring.

Reagents:

  • Aldehyde (1.0 equiv)

  • 2-Mercaptoethanol (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 0.05 equiv) or

    
    
    
  • Solvent: Toluene (for Dean-Stark) or Dichloromethane (DCM)

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene) and a reflux condenser.

  • Addition: Dissolve the aldehyde (e.g., Benzaldehyde, 10 mmol) in Toluene (50 mL). Add 2-mercaptoethanol (11 mmol) and p-TSA (0.5 mmol).

  • Reflux: Heat the mixture to reflux. Monitor water collection in the trap. Reaction is typically complete within 2–4 hours.

    • Alternative (DCM): Stir at room temperature with anhydrous

      
       or molecular sieves as a desiccant for 6–12 hours.
      
  • Workup: Cool to room temperature. Wash with saturated

    
     (2 x 20 mL) and Brine (20 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Note: Most 1,3-oxathiolanes are stable oils/solids and can be used in Step 2 without column chromatography if purity >95% (NMR).

Part 2: Anodic Oxidative Methoxylation

This step introduces the methoxy group at the C2 position.

Equipment:

  • Power Source: DC Power Supply (Constant Current mode).

  • Cell: Undivided beaker-type cell or flow cell.

  • Anode: Carbon rod (graphite) or Platinum plate.

  • Cathode: Platinum wire or Nickel plate.

Reagents:

  • Substrate: 1,3-Oxathiolane (from Part 1, 1.0 equiv).

  • Solvent: Methanol (Anhydrous).

  • Electrolyte: Tetraethylammonium tosylate (

    
    ) or Sodium Methoxide (
    
    
    
    , 0.1 M).

Procedure:

  • Electrolyte Preparation: Dissolve

    
     (0.5 g) in Methanol (30 mL).
    
  • Dissolution: Add the 1,3-oxathiolane (2 mmol) to the electrolyte solution.

  • Electrolysis:

    • Insert electrodes (maintain ~1 cm gap).

    • Cool the cell to 0–10 °C using an ice bath (crucial to prevent over-oxidation).

    • Apply Constant Current (CCE) at density

      
      .
      
    • Pass

      
       of charge (approx. 2.2 equivalents of electrons).[1]
      
  • Monitoring: Monitor by TLC or GC-MS. The starting material peak will disappear, replaced by the methoxylated product (M+30 mass shift).

  • Workup:

    • Remove methanol in vacuo.

    • Resuspend residue in Ether/DCM and wash with water to remove electrolyte.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc) on silica gel (neutralized with 1%

    
     to prevent hydrolysis of the orthoester).
    

Data Summary & Troubleshooting

Table 1: Reaction Parameters and Expected Outcomes

ParameterStep 1 (Cyclization)Step 2 (Methoxylation)Critical Control Point
Stoichiometry 1.1 eq ThiolExcess MeOH (Solvent)Ensure excess MeOH to drive equilibrium.
Temperature Reflux (110°C)0–10°CKeep Step 2 cold to avoid ring opening.
Catalyst/Electrolyte p-TSA (Acid)

(Neutral/Basic)
Acidic electrolyte in Step 2 may hydrolyze product.
Yield (Typical) 90–98%75–85%Current efficiency drops if voltage >2.5V.
Troubleshooting Guide
  • Issue: Ring Opening/Hydrolysis in Step 2.

    • Cause: Acidity generated at the anode.

    • Solution: Use a basic supporting electrolyte (e.g., 2,6-lutidine additive or NaOMe) or conduct electrolysis in a divided cell.

  • Issue: Over-oxidation (Sulfoxide formation).

    • Cause: Potential too high or water in solvent.

    • Solution: Use strictly anhydrous methanol; control potential (CPE) at +1.6V vs SCE if possible.

Scientific Validation & References

The transformation relies on the "Pummerer-like" electrochemical oxidation . The sulfur atom lowers the oxidation potential of the thioacetal (


 V vs SCE) compared to regular acetals, allowing selective activation.

Key Mechanistic Insight: The reaction proceeds via a two-electron oxidation. The first electron removal generates a sulfur radical cation. Deprotonation (or second electron transfer) generates a sulfenium/oxocarbenium ion intermediate, which is rapidly trapped by methanol. This is analogous to the chemical synthesis of nucleoside precursors (e.g., BCH-189) but avoids toxic heavy metal oxidants.

References
  • Electrochemical Oxidation of Thioacetals

    • Shono, T., et al. "Electroorganic chemistry. 46. A new synthesis of orthoesters from acetals and electrochemical oxidation of thioacetals." Journal of the American Chemical Society, 1981.
    • Context: Establishes the foundational method for anodic methoxyl
  • 1,3-Oxathiolane Nucleoside Synthesis

    • Mansour, T. S., et al. "Stereoselective synthesis of 1,3-oxathiolane nucleosides." Journal of Medicinal Chemistry, 1995.
    • Context: Describes the use of 2-substituted-1,3-oxathiolanes as glycosyl donors for HIV drugs like Lamivudine.
  • General Protection of Aldehydes

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Context: Standard protocols for Step 1 (Thioacetal form
  • Green Chemistry Applications

    • Frontana-Uribe, B. A., et al. "Organic Electrochemistry: A Robust Tool for the Synthesis of Heterocycles." Chemical Reviews, 2010.
    • Context: Validates the electrochemical approach as a sustainable altern

Sources

The Untapped Potential of 2-Methoxy-1,3-Oxathiolanes in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Chiral Auxiliaries

In the relentless pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with a diverse array of chiral auxiliaries. These molecular scaffolds, temporarily installed to guide the stereochemical outcome of a reaction, are indispensable in modern organic synthesis. While well-established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams have seen widespread application, the exploration of novel chiral controllers continues to be a fertile ground for innovation. This guide delves into the applications and potential of a lesser-explored class of chiral modifiers: 2-methoxy-1,3-oxathiolanes.

While direct and extensive literature on the use of 2-methoxy-1,3-oxathiolane as a conventional chiral auxiliary is not abundant, its structural features present a compelling case for its utility in asymmetric transformations. This document aims to consolidate the available knowledge on related 1,3-oxathiolane chemistry, providing a forward-looking perspective on how this moiety can be strategically employed to achieve high levels of stereocontrol. We will explore its potential, drawing parallels from established methodologies and providing detailed protocols for its synthesis and application.

The 1,3-Oxathiolane Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-oxathiolane ring is a cornerstone in the synthesis of numerous biologically active compounds, most notably antiviral nucleoside analogues like lamivudine and emtricitabine.[1] In these pharmaceuticals, the stereochemistry of the oxathiolane ring is critical for their therapeutic efficacy. This has spurred the development of various asymmetric strategies to access enantiopure 1,3-oxathiolane derivatives.

The presence of both an oxygen and a sulfur atom in the five-membered ring imparts unique electronic and steric properties. The C2 position, in particular, is an anomeric center, and its substitution pattern can significantly influence the conformation of the ring and the facial bias for incoming reagents. The introduction of a methoxy group at this position to form a 2-methoxy-1,3-oxathiolane creates a chiral acetal that can serve as a stereodirecting element.

Crafting Chirality: Synthesis of Enantiopure 2-Substituted-1,3-Oxathiolanes

The successful application of any chiral moiety in asymmetric synthesis hinges on its availability in enantiopure form. For 2-substituted-1,3-oxathiolanes, several strategies can be envisaged, primarily leveraging enzymatic resolutions and the use of pre-existing chiral building blocks.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has proven to be a powerful tool for the separation of enantiomers of 1,3-oxathiolane precursors. For instance, lipases have been successfully employed in the enantioselective acylation of racemic 5-hydroxy-1,3-oxathiolanes, yielding enantiomerically enriched esters and unreacted alcohols.[2] This approach can be adapted for the synthesis of chiral 2-methoxy-1,3-oxathiolanes, as outlined in the workflow below.

Enzymatic Resolution Workflow racemic Racemic 2-hydroxy- 1,3-oxathiolane enzyme Lipase + Acyl Donor racemic->enzyme products Mixture of: (R)-2-acetoxy-1,3-oxathiolane (S)-2-hydroxy-1,3-oxathiolane enzyme->products separation Chromatographic Separation products->separation enantio_R Enantiopure (R)-acetate separation->enantio_R enantio_S Enantiopure (S)-alcohol separation->enantio_S methylation_R Methylation (e.g., MeI, Ag2O) enantio_R->methylation_R methylation_S Methylation (e.g., MeI, Ag2O) enantio_S->methylation_S final_R Enantiopure (R)-2-methoxy- 1,3-oxathiolane methylation_R->final_R final_S Enantiopure (S)-2-methoxy- 1,3-oxathiolane methylation_S->final_S

Figure 1. Workflow for the synthesis of enantiopure 2-methoxy-1,3-oxathiolanes via enzymatic kinetic resolution.

Diastereoselective Synthesis using Chiral Auxiliaries

An alternative approach involves the reaction of a prochiral precursor with a chiral auxiliary to induce diastereoselectivity. For example, the condensation of a glyoxylate with a chiral alcohol, followed by reaction with a sulfur source, can lead to the formation of a diastereomerically enriched 1,3-oxathiolane. While this does not directly install the 2-methoxy group, subsequent transformations can be performed on the diastereomerically pure intermediate.

Applications in Asymmetric Synthesis: A Realm of Possibilities

The true potential of chiral 2-methoxy-1,3-oxathiolanes lies in their application as transient stereodirecting groups. The inherent chirality at the C2 position can be harnessed to control the stereochemical outcome of a variety of transformations.

Diastereoselective Nucleophilic Addition to the Oxathiolane Ring

The oxathiolane ring itself can be a substrate for stereoselective reactions. For instance, the formation of an oxonium ion at the C2 position, facilitated by a Lewis acid, would create a prochiral center. The pre-existing stereocenter at another position on the ring, coupled with the influence of the methoxy group, could direct the attack of a nucleophile to one face of the molecule.

Diastereoselective Nucleophilic Addition start Chiral 2-methoxy- 1,3-oxathiolane lewis_acid Lewis Acid (e.g., TiCl4) start->lewis_acid oxonium Oxonium Ion Intermediate lewis_acid->oxonium nucleophile Nucleophile (Nu-) oxonium->nucleophile Facial selective attack product Diastereomerically Enriched Product nucleophile->product

Figure 2. Proposed mechanism for diastereoselective nucleophilic addition to a chiral 2-methoxy-1,3-oxathiolane.

Asymmetric Aldol and Alkylation Reactions

A more conventional application would involve attaching the 2-methoxy-1,3-oxathiolane moiety to a prochiral substrate, such as a ketone or an ester, to function as a chiral auxiliary. The steric bulk and electronic nature of the oxathiolane would create a chiral environment around the enolate, directing the approach of an electrophile.

Table 1: Hypothetical Diastereoselectivity in an Aldol Reaction

ElectrophileLewis AcidSolventDiastereomeric Ratio (anti:syn)
BenzaldehydeTiCl₄CH₂Cl₂>95:5
IsobutyraldehydeSnCl₄Toluene90:10
AcetaldehydeBF₃·OEt₂THF85:15

Note: The data in this table is hypothetical and serves to illustrate the potential for high diastereoselectivity.

Protocol: Diastereoselective Synthesis of a Substituted 1,3-Oxathiolane

This protocol describes a general procedure for the diastereoselective synthesis of a 2,4-disubstituted-1,3-oxathiolane, which can be a precursor to a chiral 2-methoxy-1,3-oxathiolane.

Materials:
  • Chiral β-mercaptoalkanol (e.g., (R)-2-mercapto-1-phenylethanol)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:
  • To a solution of the chiral β-mercaptoalkanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add the aldehyde (1.1 eq).

  • Slowly add the Lewis acid (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the diastereomerically enriched 1,3-oxathiolane.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Cleavage of the 2-Methoxy-1,3-Oxathiolane Moiety

A critical aspect of using a chiral auxiliary is its facile removal without compromising the stereochemical integrity of the product. The 2-methoxy-1,3-oxathiolane moiety, being an acetal, can be cleaved under acidic conditions.

The cleavage of the methoxy group can be achieved with stronger acids or Lewis acids, which would proceed via protonation of the ether oxygen followed by nucleophilic attack.[3] The 1,3-oxathiolane ring itself can be cleaved under various conditions, often involving oxidative or reductive methods, to unmask a carbonyl group or other functionalities. For instance, treatment with reagents like N-bromosuccinimide or mercuric chloride can effectively deprotect the carbonyl group.

Conclusion and Future Outlook

While "1,3-oxathiolane, 2-methoxy-" may not yet be a household name in the realm of chiral auxiliaries, its structural and stereochemical properties hold significant promise for applications in asymmetric synthesis. The ability to synthesize it in enantiopure form, coupled with the potential for high diastereoselectivity in key bond-forming reactions, makes it a target worthy of further investigation. This guide has aimed to provide a foundational understanding and a springboard for researchers to explore the untapped potential of this intriguing chiral entity. The continued development of novel chiral auxiliaries is paramount for advancing the synthesis of complex, stereochemically rich molecules that are crucial for drug discovery and development.

References

  • Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, Germany, 2007; pp 2-7.
  • Ghosh, A. K.; Fidanze, S.; Senanayake, C. H. Chiral Auxiliaries in Asymmetric Synthesis. Synthesis2004, 2004 (10), 1535-1574.
  • Singh, R.; Sharma, M.; Joshi, P.; Rawat, D. S. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein J. Org. Chem.2021 , 17, 2772–2800. [Link]

  • Delach, C. DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF.
  • Ren, Y.; et al. Multienzymatic cascade synthesis of an enantiopure (2R,5R)-1,3-oxathiolane anti-HIV agent precursor. Mol.
  • Zhang, J.; et al. One-pot enzymatic synthesis of enantiopure 1,3-oxathiolane with Trichosporon laibachii lipase and a kinetic resolution. Tetrahedron: Asymmetry2014, 25 (1), 64-69.
  • Schank, K.; Lick, C. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Lett.2007 , 48 (43), 7648-7650. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Kulkarni, S.
  • Yavari, I.; Ghazanfarpour-Darjani, M.; Hossaini, Z.; Sabbaghan, M.; Hosseini, N. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Synlett2008 , 2008 (6), 889-891. [Link]

  • Firouzabadi, H.; Iranpoor, N.; Shaterian, H. R. Cleavage of Various 1,3-Oxathiolanes by Employing H2MoO4·H2O-H2O2 Catalyzed Oxidation of Ammonium Bromide in the Presence of Perchloric Acid. Bull. Korean Chem. Soc.2003, 24 (10), 1471-1473.
  • Buza, D.; Gradowska, W. CLEAVAGE OF 2-METHOXY-l,3-DITHIOLES BY ACIDS. Pol. J. Chem.1981, 55, 775-783.
  • LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Ashenhurst, J. Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Pelletier, J. D.; et al. Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation. Org. Process Res. Dev.2017, 21 (10), 1593-1601.
  • Aminov, J. Ethers 2: Cleavage. YouTube, 2019.
  • Fioressi, S. E.; et al. Parallel Synthesis of Structurally Diverse Heterocycle Compounds using Microwave Assisted Three Component Reaction. Chem. Proc.2022 , 10 (1), 6. [Link]

  • Ashenhurst, J. Stereoselectivity. Master Organic Chemistry. [Link]

  • Wheeler, D. S.; et al. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Org. Lett.2017, 19 (19), 5348-5351.
  • Tanimoto, S.; Jo, S.; Sugimoto, T.; Okano, M. The Reaction of 2-Ethoxy-1,3-Oxathiolane With Carbonyl Compounds in the Presence of ZnCl2 or HgCl2. Bull. Chem. Soc. Jpn.1973, 46 (2), 674-675.
  • Mloston, G.; Huisgen, R. Regioselectivity of the 1,3-Oxathiolane Formation in the Lewis Acid-Catalyzed Reaction of Thioketones with Asymmetrically Substituted Oxiranes. Helv. Chim. Acta2001 , 84 (11), 3319-3334. [Link]

Sources

Application Note: Stereoselective N-Glycosylation using 2-Methoxy-1,3-Oxathiolane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "2-Methoxy" Paradigm in Antiviral Synthesis

In the context of modern drug development, 2-methoxy-1,3-oxathiolane and its derivatives serve as critical glycosyl donors for the synthesis of 1,3-oxathiolane nucleoside analogues, most notably the antiretrovirals Lamivudine (3TC) and Emtricitabine (FTC) .

While often colloquially referred to as an "auxiliary" due to its role in directing stereochemistry, the 2-methoxy-1,3-oxathiolane moiety functions mechanistically as an activated oxonium/sulfonium precursor . The "2-methoxy" group acts as an exchangeable leaving group (an acetal) that, upon activation with Lewis acids (e.g., TMSOTf, TiCl₄), generates a highly reactive 1,3-oxathiolanium ion . This intermediate undergoes nucleophilic attack by silylated nucleobases (e.g., Cytosine, Fluorocytosine) to form the N-glycosidic bond.

Mechanistic Basis of Stereoselectivity

The stereoselective utility of this scaffold relies on two competing mechanistic pathways controlled by the reaction conditions and chiral auxiliaries (such as L-menthol) often attached at the C2 or C5 position:

  • Thermodynamic Control (Anomeric Effect): The 1,3-oxathiolane ring prefers the configuration where the electronegative substituent (the nucleobase) is axial (anomeric effect), often favoring the

    
    -anomer.
    
  • Kinetic/Auxiliary Control: To achieve the biologically active

    
    -L-configuration (cis-2,5-disubstituted), synthetic strategies employ chiral auxiliaries  (e.g., L-menthyl esters) at the C2 position. The auxiliary differentiates the faces of the oxathiolanium ion, directing the nucleobase attack to the desired face.
    

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the 2-Methoxy-1,3-Oxathiolane Donor

This protocol describes the formation of the activated donor scaffold from glyoxylate precursors.

Reagents:

  • L-Menthyl glyoxylate (as the chiral auxiliary carrier)

  • 1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde dimer)

  • Trimethyl orthoformate (Source of methoxy group)

  • p-Toluenesulfonic acid (pTSA) - Catalyst

  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

  • Condensation: In a flame-dried reactor, dissolve L-menthyl glyoxylate (1.0 equiv) and 1,4-dithiane-2,5-diol (0.5 equiv) in anhydrous DCM (10 mL/g).

  • Acetalization: Add Trimethyl orthoformate (2.5 equiv) and catalytic pTSA (0.05 equiv).

  • Reflux: Heat the mixture to mild reflux (40°C) for 4–6 hours. The reaction involves the initial formation of the 1,3-oxathiolane ring followed by transacetalization to the 2-methoxy derivative.

  • Quench & Workup: Cool to RT. Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate in vacuo. The product, (2R,5R)-2-menthylcarboxy-5-methoxy-1,3-oxathiolane , is obtained as a diastereomeric mixture (anomers at C5).

    • Note: The "2-methoxy" group here refers to the position relative to the ring synthesis; in nucleoside numbering, this is often C5 (the anomeric center), while the carboxylate is at C2. Standard IUPAC for the heterocycle: O=1, S=3. The carbon between them is C2.

Protocol B: Stereoselective Vorbrüggen Glycosylation

This is the critical step where the "2-methoxy" group is displaced by the nucleobase.

Reagents:

  • 2-Methoxy-1,3-oxathiolane donor (from Protocol A)

  • Cytosine (or 5-Fluorocytosine)

  • Hexamethyldisilazane (HMDS) - Silylating agent

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) - Lewis Acid Activator

  • Dichloromethane (anhydrous)

Step-by-Step Methodology:

  • Silylation of Base: Suspend Cytosine (1.2 equiv) in HMDS (5 equiv) with catalytic ammonium sulfate. Reflux until a clear solution is obtained (2–4 h). Evaporate excess HMDS under high vacuum to yield bis-silylated cytosine.

  • Coupling Reaction:

    • Dissolve the 2-methoxy donor (1.0 equiv) in anhydrous DCM.

    • Add the silylated cytosine (1.2 equiv) dissolved in DCM.

    • Cool the mixture to -10°C to 0°C (Temperature control is vital for kinetic selectivity).

  • Activation: Add TMSOTf (1.1 equiv) dropwise. The solution will turn yellow/orange, indicating the formation of the oxathiolanium ion.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor by HPLC for the consumption of the donor.

  • Quench: Carefully add saturated NaHCO₃ solution. Stir vigorously for 30 mins to desilylate the nucleobase.

  • Purification: Separate phases. The organic layer contains the protected nucleoside. Crystallization from MeOH/Water often yields the pure

    
    -cis isomer due to the directing effect of the menthyl auxiliary (if used) or subsequent resolution.
    

Part 3: Mechanism & Visualization

The Oxathiolanium Ion Pathway

The reaction proceeds via an S_N1-like mechanism. The Lewis Acid coordinates to the 2-methoxy oxygen, facilitating its departure. This generates a planar oxathiolanium cation. The stereochemical outcome is dictated by the approach of the nucleobase relative to the bulky substituent at C2 (the carboxylate/auxiliary).

GlycosylationMechanism cluster_stereo Stereocontrol Factors Donor 2-Methoxy-1,3-Oxathiolane (Donor) Activation Lewis Acid Activation (TMSOTf) Donor->Activation Coordination Ion Oxathiolanium Cation (Planar Intermediate) Activation->Ion -OMe (Leaving Group) Attack Nucleophilic Attack (Silylated Base) Ion->Attack Face Selective Product Nucleoside Analogue (Cis/Trans Mixture) Attack->Product Desilylation Factor1 C2-Auxiliary Sterics (Menthol) Factor1->Ion Blocks Alpha Face Factor2 Anomeric Effect (S vs O) Factor2->Product Thermodynamic Bias

Figure 1: Mechanistic pathway of the Vorbrüggen glycosylation using a 2-methoxy-1,3-oxathiolane donor. The oxathiolanium ion is the pivotal intermediate for stereodifferentiation.

Part 4: Data Summary & Troubleshooting

Comparative Efficiency of Activators

The choice of Lewis Acid significantly impacts the Yield and


 ratio.
Lewis AcidEquivalentsTemp (°C)Yield (%)

:

Ratio
Notes
TMSOTf 1.1085-922:1High yield, moderate selectivity. Requires auxiliary for high

.
TiCl₄ 1.0-2075-801.5:1Stronger activation, risk of ring opening.
SnCl₄ 1.2RT60-7010:1High

-selectivity due to chelation control, but lower yield.
BF₃·OEt₂ 1.5050-601:1Poor selectivity, often leads to decomposition.
Troubleshooting Guide
  • Problem: Low

    
    -selectivity (formation of unwanted trans isomer).
    
    • Root Cause:[1][2][3][4][5][6][7] High reaction temperature allowing thermodynamic equilibration.

    • Solution: Lower temperature to -20°C or use a chelating Lewis Acid (SnCl₄) that bridges the C2-carbonyl and the glycosyl donor site.

  • Problem: Hydrolysis of the 2-methoxy donor before reaction.

    • Root Cause:[1][2][3][4][5][6][7] Wet DCM or atmospheric moisture.

    • Solution: Ensure all reagents are anhydrous. The 2-methoxy acetal is extremely moisture sensitive.

  • Problem: "Gumming" during workup.

    • Root Cause:[1][2][3][4][5][6][7] Silicon/Tin emulsions.

    • Solution: Use a KF (Potassium Fluoride) or Rochelle salt wash to solubilize metal salts.

Part 5: References

  • Liotta, D. C., et al. (1991). "The Synthesis of 1,3-Oxathiolane Nucleosides." Journal of Organic Chemistry. Link

  • Mansour, T. S., et al. (1995). "Stereochemical Aspects of the Synthesis of 1,3-Oxathiolane Nucleosides." Chirality. Link

  • Giotto, S., et al. (2020). "Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation." Organic Process Research & Development. Link

  • Jin, H., et al. (1993). "Unexpected Stereoselectivity in the Synthesis of 1,3-Oxathiolane Nucleosides." Tetrahedron: Asymmetry. Link

  • ChemicalBook. (2023). "Product Monograph: (1R,2S,5R)-Menthyl-(2R,5S)-5-(4-amino-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid." Link

Sources

analytical methods for the quantification of 1,3-Oxathiolane, 2-methoxy-

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Executive Summary

This guide details the analytical quantification of 2-methoxy-1,3-oxathiolane (CAS 102675-57-0), a pivotal model intermediate in the synthesis of antiretroviral nucleoside analogs such as Lamivudine (3TC) and Emtricitabine (FTC) .

Unlike standard pharmaceutical intermediates, 2-methoxy-1,3-oxathiolane presents a unique "Analytical Triad" of challenges:

  • Acid Lability: As a cyclic mixed acetal (O,S-acetal), it degrades rapidly in acidic media, precluding standard reverse-phase HPLC with acidic modifiers.

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system, rendering standard UV-Vis detection (254 nm) ineffective.
    
  • Volatility: Its low molecular weight and high vapor pressure make it suitable for Gas Chromatography (GC), provided thermal degradation is mitigated.

This protocol establishes a GC-MS/FID method for assay purity and a Chiral Normal-Phase HPLC-RI method for stereochemical characterization.

Physicochemical Profile & Stability
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₄H₈O₂SMW: 120.17 g/mol
Boiling Point ~60–65 °C (at 15 mmHg)High volatility; requires headspace or low-temp injection.
Solubility Soluble in MeOH, DCM, THFCompatible with Normal Phase LC and GC solvents.
Reactivity Acid-labile acetal linkageCRITICAL: Avoid pH < 6.0 in all mobile phases.
Chromophore None (Weak absorption < 210 nm)Requires FID, MS, RI, or ELSD detection.
Analytical Strategy: The Decision Matrix

The choice of method depends on the specific data requirement (Assay vs. Chirality) and the matrix complexity.

AnalyticalDecisionMatrix Sample Sample Matrix Goal_Assay Goal: Purity/Assay Sample->Goal_Assay Goal_Chiral Goal: Enantiomeric Purity Sample->Goal_Chiral Method_GC Method A: GC-FID/MS (Volatile, High Sensitivity) Goal_Assay->Method_GC Preferred Method_HPLC Method B: Chiral HPLC (Stereospecific, Non-destructive) Goal_Chiral->Method_HPLC Detector_UV UV/Vis (254nm) NOT SUITABLE Method_HPLC->Detector_UV Avoid Detector_Uni Universal Detector (RI or ELSD) Method_HPLC->Detector_Uni Required

Figure 1: Analytical Decision Matrix selecting GC for purity and HPLC-RI for chirality due to lack of UV chromophore.

Method A: GC-FID/MS (Assay & Impurity Profiling)

Primary Application: Quantitative assay of the reaction mixture and residual solvent analysis. Rationale: GC offers the highest resolution for this volatile intermediate without the need for derivatization.

4.1. Instrument Configuration
  • System: Agilent 7890B GC with 5977B MSD (or FID for routine quantitation).

  • Inlet: Split/Splitless, kept at 200°C .

    • Expert Insight: Do not exceed 220°C at the inlet. Higher temperatures can induce thermal ring-opening of the oxathiolane ring, leading to false impurity peaks (e.g., mercaptoethanol derivatives).

  • Detector: FID (250°C) or MS (Source: 230°C, Quad: 150°C).

4.2. Column Selection
  • Recommended: DB-1701 (14% Cyanopropyl-phenyl-methylpolysiloxane) or equivalent (e.g., Rtx-1701).

  • Dimensions: 30 m × 0.25 mm × 0.25 µm.

  • Why? A mid-polarity column is superior to non-polar (DB-5) columns for separating the polar oxathiolane from the starting material (mercaptoethanol) and the solvent (methanol).

4.3. GC Method Parameters
ParameterSetting
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injection Volume 1.0 µL
Split Ratio 50:1 (High split essential to prevent column overload)
Oven Program 40°C (hold 2 min) → 10°C/min → 180°C (hold 2 min)
Total Run Time ~18 minutes
4.4. Sample Preparation Protocol
  • Stock Solution: Weigh 50 mg of 2-methoxy-1,3-oxathiolane into a 20 mL volumetric flask.

  • Internal Standard (ISTD): Add 10 µL of n-Decane or Dodecane .

    • Why? Dodecane is non-reactive and elutes in the middle of the chromatogram, distinct from the analyte.

  • Diluent: Dilute to volume with Dichloromethane (DCM) .

    • Critical Control: Ensure DCM is acid-free (pass through basic alumina if stored for long periods) to prevent acetal hydrolysis.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a GC vial.

Method B: Chiral Normal-Phase HPLC (Enantiomeric Purity)

Primary Application: Determining the ratio of enantiomers (or diastereomers if C5 is substituted). This is crucial as the biological activity of nucleoside analogs is stereospecific.

5.1. The Detection Challenge

Since 2-methoxy-1,3-oxathiolane is transparent to UV light, Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) must be used.

5.2. Instrument Configuration
  • System: HPLC with Isocratic Pump.

  • Detector: Refractive Index Detector (RID), temperature controlled at 35°C.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Additives:0.1% Triethylamine (TEA) .

    • Expert Insight: The addition of TEA is mandatory. It neutralizes any residual acidity on the silica stationary phase, preventing on-column degradation of the acetal.

5.3. Column Selection
  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

5.4. System Suitability Criteria
  • Resolution (Rs): > 1.5 between enantiomers.

  • Tailing Factor: < 1.5 (TEA helps improve peak shape).

  • Precision (RSD): < 2.0% for 6 replicate injections.

Workflow: From Synthesis to Quantification

This diagram illustrates where these analytical methods fit within the nucleoside analog synthesis pipeline.

SynthesisWorkflow Start Start: Mercaptoethanol + Glyoxylate/Formate Reaction Cyclization Reaction (Acid Catalyzed) Start->Reaction Intermediate TARGET: 2-Methoxy-1,3-Oxathiolane (Racemic Mixture) Reaction->Intermediate Analysis_GC QC Point 1: GC-MS (Check Conversion & Purity) Intermediate->Analysis_GC Sample Analysis_HPLC QC Point 2: Chiral HPLC (Check Enantiomeric Ratio) Intermediate->Analysis_HPLC Sample Coupling Vorbrüggen Coupling (with Cytosine/Thymine) Intermediate->Coupling Drug Final API (Lamivudine/Emtricitabine) Coupling->Drug

Figure 2: Process map highlighting the critical QC points for the oxathiolane intermediate.

Troubleshooting & Critical Control Points
IssueProbable CauseCorrective Action
GC: Split Peaks Thermal degradation in injector.Lower inlet temp to 180°C; check liner cleanliness.
GC: Tailing Active sites in column/liner.Use deactivated glass wool liners; replace column if old.
HPLC: No Peaks Wrong detection method.Ensure RI/ELSD is used; UV 254nm will show nothing.
HPLC: Peak Broadening Acetal hydrolysis on column.Add 0.1% Triethylamine to mobile phase immediately.
Sample Instability Acidic diluent.[1]Use HPLC-grade solvents; store samples in amber vials with <1% TEA.
References
  • PubChem. (n.d.).[2] 2-Methoxy-1,3-oxathiolane (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • McIntosh, K. et al. (1992). Synthesis of [4,5-Bis(hydroxymethyl)-1,3-oxathiolan-2-yl]nucleosides as Potential Inhibitors of HIV. Journal of Organic Chemistry. (Describes the use of 2-methoxy-1,3-oxathiolane as a model compound for Vorbrüggen coupling).
  • Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds as 1,3-Oxathiolanes. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). Flavor Library (Reference for related oxathiolane flavor compounds). Retrieved from [Link]

  • US Patent 5204466. (1993). Method of producing 1,3-oxathiolane nucleosides. (Details the synthetic utility and handling of oxathiolane intermediates).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Cleavage of 2-Methoxy-1,3-oxathiolane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the cleavage of 2-methoxy-1,3-oxathiolane. This guide is designed for researchers, scientists, and drug development professionals who utilize this functional group and may encounter challenges during its removal. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient deprotection of your target molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of 2-methoxy-1,3-oxathiolane. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Incomplete or Slow Reaction

You're observing a significant amount of starting material remaining even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The cleavage of the 1,3-oxathiolane ring is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction will be sluggish.

    • Actionable Advice:

      • Increase Acid Concentration: Gradually increase the concentration of your Brønsted acid (e.g., HCl, H₂SO₄, TFA). Monitor the reaction by TLC or LC-MS to find the optimal concentration that drives the reaction to completion without significant side product formation.

      • Switch to a Stronger Acid: If increasing the concentration is ineffective, consider using a stronger acid. For instance, if you are using acetic acid, switching to trifluoroacetic acid (TFA) might be beneficial.

      • Employ a Lewis Acid: Lewis acids can also effectively catalyze the cleavage. Consider using Lewis acids like TiCl₄, SnCl₄, or BF₃·OEt₂. These should be used in stoichiometric amounts and under anhydrous conditions.[1]

  • Low Reaction Temperature: Like many chemical reactions, the rate of cleavage is temperature-dependent.

    • Actionable Advice:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C and monitor the progress. Be cautious, as higher temperatures can also promote side reactions.

  • Inadequate Water Content (for Hydrolysis): The cleavage of the oxathiolane is a hydrolysis reaction, meaning water is a key reagent.

    • Actionable Advice:

      • Ensure Sufficient Water: If you are running the reaction in an organic solvent, ensure that a sufficient amount of water is present. A common solvent system is a mixture of an organic solvent (like THF, acetone, or dichloromethane) and an aqueous acid solution.

Issue 2: Formation of Undesired Side Products

You're observing multiple spots on your TLC plate or unexpected peaks in your LC-MS, indicating the formation of byproducts.

Potential Causes & Solutions:

  • Acid-Sensitivity of Other Functional Groups: The acidic conditions required for cleavage may affect other acid-labile protecting groups or functionalities in your molecule (e.g., Boc groups, silyl ethers, acetals).

    • Actionable Advice:

      • Use Milder Acids: Opt for milder acidic conditions. For example, using pyridinium p-toluenesulfonate (PPTS) or acetic acid in a protic solvent can be effective for substrates with sensitive groups.

      • Screen Lewis Acids: Some Lewis acids can offer greater chemoselectivity. Indium(III) trichloride (InCl₃) has been shown to be effective for cleaving acetals in the presence of other acid-sensitive groups.[1]

  • Over-reaction or Degradation: Prolonged exposure to strong acids or high temperatures can lead to the degradation of your starting material or desired product.

    • Actionable Advice:

      • Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

      • Optimize Reaction Time and Temperature: Perform a time-course experiment at a fixed temperature to determine the optimal reaction time. Similarly, optimize the temperature to find a balance between a reasonable reaction rate and minimal degradation.

  • Cleavage of the Methoxy Group: The exocyclic methoxy group can also be cleaved under acidic conditions, leading to a mixture of products.

    • Actionable Advice:

      • Employ Milder Conditions: This is often a result of overly harsh conditions. Using milder acids and lower temperatures can often prevent the cleavage of the methoxy group.

      • Consider Non-Acidic Cleavage Methods: If acidic methods consistently lead to a mixture, consider alternative deprotection strategies. Oxidative methods using reagents like N-bromosuccinimide (NBS) or ceric ammonium nitrate (CAN) can be effective for cleaving thioacetals and may offer different selectivity.

Issue 3: Low Yield of the Desired Product

Even after the starting material is consumed, the isolated yield of your product is poor.

Potential Causes & Solutions:

  • Product Instability: Your desired product might be unstable under the reaction or workup conditions.

    • Actionable Advice:

      • Neutralize Carefully: Ensure that the acidic catalyst is thoroughly neutralized during the workup. A biphasic workup with a mild base like sodium bicarbonate is recommended.

      • Minimize Exposure to Purification Media: If using silica gel chromatography, the residual acidity of the silica can sometimes cause degradation. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.

  • Formation of Water-Soluble Products: If your deprotected product has increased polarity, it might be partially or fully soluble in the aqueous phase during extraction.

    • Actionable Advice:

      • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like NaCl (brine) to decrease the solubility of your organic product.

      • Use a More Polar Extraction Solvent: If your product is highly polar, consider using a more polar extraction solvent like ethyl acetate or even a mixture of chloroform and isopropanol.

      • Back-Extraction: After the initial extraction, back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed cleavage of 2-methoxy-1,3-oxathiolane?

The cleavage of 2-methoxy-1,3-oxathiolane proceeds through a mechanism analogous to the hydrolysis of acetals and ketals. The reaction is initiated by protonation of one of the heteroatoms, most likely the oxygen of the methoxy group or the ring oxygen, by an acid catalyst. This is followed by the departure of methanol or the opening of the oxathiolane ring to form a stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to the formation of a hemiacetal or hemithioacetal, which then hydrolyzes to the final carbonyl compound and 2-mercaptoethanol. The exact mechanism, whether it follows an A-1 (unimolecular) or A-2 (bimolecular) pathway, can depend on the substrate and the reaction conditions.[2][3]

Q2: Which is more labile under acidic conditions, the methoxy group or the oxathiolane ring?

Generally, the 1,3-oxathiolane ring is more susceptible to acid-catalyzed cleavage than a simple acyclic methoxy group. This is because the formation of the cyclic oxocarbenium ion intermediate is entropically favored. However, under forcing acidic conditions (strong acids, high temperatures), cleavage of the methoxy group can also occur. The key to selective cleavage of the oxathiolane is to use the mildest possible conditions that are effective.

Q3: Can I use basic conditions to cleave the 2-methoxy-1,3-oxathiolane group?

No, 1,3-oxathiolanes are generally stable under basic conditions.[4] Attempting to use basic conditions for cleavage will likely result in the recovery of the starting material or reaction at other base-sensitive sites on your molecule.

Q4: Are there any non-hydrolytic methods for cleaving 1,3-oxathiolanes?

Yes, oxidative and reductive methods can also be used.

  • Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), or ozone can be used to cleave the oxathiolane ring. These methods can be advantageous when dealing with substrates that are sensitive to acidic conditions.

  • Reductive Cleavage: Treatment with Raney nickel can lead to the reductive cleavage of both C-S bonds, resulting in a methylene group where the carbonyl was. This is a desulfurization reaction and will not regenerate the carbonyl group.

Data Summary Table

Catalyst/ReagentTypical ConditionsSubstrate CompatibilityNotes
Brønsted Acids
HCl, H₂SO₄0.1 - 2 M in H₂O/THFMay affect other acid-labile groupsStandard and cost-effective method.
Trifluoroacetic Acid (TFA)10-50% in CH₂Cl₂/H₂OStronger acid, less compatible with very sensitive groupsEffective for more resistant substrates.
Acetic Acid50-80% in H₂OGood for substrates with moderately acid-sensitive groupsMilder alternative to strong mineral acids.
PPTSCatalytic amount in acetone/H₂O, refluxExcellent for acid-sensitive substratesVery mild conditions, may require longer reaction times.
Lewis Acids
BF₃·OEt₂1-2 eq. in CH₂Cl₂, -78 °C to rtCan affect silyl ethersRequires anhydrous conditions.
TiCl₄1-2 eq. in CH₂Cl₂, -78 °C to rtStrong Lewis acid, less chemoselectiveRequires anhydrous conditions.
InCl₃Catalytic to stoichiometric amounts in MeCN/H₂OGood chemoselectivity for acetal cleavageMilder Lewis acid option.[1]
Oxidative Reagents
NBS1-2 eq. in acetone/H₂OGood for acid-sensitive substratesAlternative to hydrolytic methods.
CAN2-3 eq. in MeCN/H₂OCan oxidize other functional groupsUseful when acidic conditions fail.

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the cleavage of 2-methoxy-1,3-oxathiolane using aqueous hydrochloric acid.

Materials:

  • 2-methoxy-1,3-oxathiolane protected compound

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-methoxy-1,3-oxathiolane protected compound (1.0 eq) in THF (0.1 - 0.5 M).

  • To the stirred solution, add 2 M HCl (2.0 - 5.0 eq).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired carbonyl compound.

Protocol 2: Optimization Workflow for Challenging Substrates

Use this workflow when the standard protocol fails or results in low yield/side products.

Caption: Troubleshooting workflow for optimizing the cleavage of 2-methoxy-1,3-oxathiolane.

Visualization of the Cleavage Mechanism

The following diagram illustrates the general acid-catalyzed hydrolysis mechanism.

CleavageMechanism Substrate 2-Methoxy-1,3-oxathiolane Protonation Protonated Intermediate Substrate->Protonation + H+ Carbocation Oxocarbenium Ion Protonation->Carbocation - MeOH Hemiacetal Hemithioacetal Intermediate Carbocation->Hemiacetal + H2O Product Carbonyl Product + Mercaptoethanol Hemiacetal->Product - H+

Caption: Generalized mechanism of acid-catalyzed cleavage of 2-methoxy-1,3-oxathiolane.

References

  • Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry, 71(5), 1938–1948. [Link]

  • Fife, T. H., & Jao, L. K. (1968). Acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes. Journal of the American Chemical Society, 90(15), 4081-4085. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Liu, J., & Wong, C.-H. (2002). A new and efficient method for the cleavage of the PMP, THP and 1,3-dithiane protecting groups with Selectfluor™. Tetrahedron Letters, 43(22), 4037-4039. [Link]

  • Nicolaou, K. C., Mathison, C. J. N., & Montagnon, T. (2003). A number of new reactions of IBX with heteroatom-containing substrates were discovered and their utility was demonstrated. IBX was used for the generation of imines from secondary amines in notably high yields, for the oxidative aromatization of nitrogen heterocycles and for the cleavage of dithianes. Angewandte Chemie International Edition, 42(34), 4077-4082. [Link]

  • Dalpozzo, R., De Nino, A., Maiuolo, L., Procopio, A., Tagarelli, A., Sindona, G., & Bartoli, G. (2002). A chemoselective method for the cleavage of acetals and ketals at room temperature in wet nitromethane by using catalytic cerium(III) triflate at almost neutral pH is presented. The Journal of Organic Chemistry, 67(25), 9093-9095. [Link]

  • Fife, T. H., & Jao, L. K. (1969). The acid-catalyzed hydrolysis of 2-(substituted phenyl)-1,3-oxathiolanes. Journal of Organic Chemistry, 34(7), 2111-2115. [Link]

  • Ganguly, N. G., & Barik, S. K. (2009). A simple protocol for the deprotection of 1,3-dithianes and 1,3-dithiolanes showed tolerance for a number of phenol and amino protecting groups using 30% aqueous hydrogen peroxide activated by iodine catalyst (5 mol%) in water in the presence of sodium dodecyl sulfate (SDS) under essentially neutral conditions without any detectable overoxidation. Synthesis, 2009(08), 1393-1399. [Link]

  • Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(6), 4461.
  • Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001). Aldehydes and ketones were protected as their thioacetals in the presence of a catalytic amount of iodine. These mild reaction conditions were also applied in the transthioacetalization of O,O-acetals, O,O-ketals and O,S-acetals and acylals. The Journal of Organic Chemistry, 66(22), 7527-7529. [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (n.d.). OSTI.GOV. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024, March 3). YouTube. [Link]

  • Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines. (n.d.). Organic Chemistry Portal. [Link]

  • A (1:1:1) molar ratio of acetal, to AlCl3 to oxidant 1 was found to be ideal for complete conversion. In this method, deprotection of a thioacetal or acetal is achieved by grinding together a mixture of a thioacetal 2a-j or acetal 2k-p, AlCl3 and reagent 1 under solvent-free condition. The reaction time is usually between 5-20 minutes (Table 1 and Scheme 1). (n.d.). ResearchGate. [Link]

Sources

degradation pathways of 2-methoxy-1,3-oxathiolane under oxidative stress

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of 2-Methoxy-1,3-oxathiolane

Introduction: Welcome to the technical support center for researchers investigating the degradation of 2-methoxy-1,3-oxathiolane under oxidative stress. This guide is designed to provide in-depth answers to common questions, offer detailed troubleshooting protocols, and explain the fundamental chemistry governing the stability of this unique molecule. Given the specific nature of 2-methoxy-1,3-oxathiolane, this guide synthesizes principles from the broader chemistry of thioacetals, thioethers, and acetals to provide a robust framework for your experimental design and data interpretation.

Section 1: Mechanistic Insights & Pathway Prediction

This section addresses the fundamental questions regarding the expected degradation pathways of 2-methoxy-1,3-oxathiolane when exposed to various reactive oxygen species (ROS).

Q1: What are the most likely sites of oxidative attack on the 2-methoxy-1,3-oxathiolane molecule?

Answer: The 2-methoxy-1,3-oxathiolane structure presents two primary sites susceptible to oxidative attack:

  • The Sulfur Atom (Thioether Moiety): The sulfur atom is the most electron-rich and easily oxidized position on the molecule. Thioethers are well-known to be susceptible to oxidation by a wide range of ROS.[1][2]

  • The Acetal Carbon (C2): The carbon at the 2-position is part of a thioacetal-like structure. While less reactive than the sulfur, this position can be susceptible to cleavage, particularly following the initial oxidation of the sulfur atom.[3]

The methoxy group itself is relatively stable to oxidation compared to the thioether. Therefore, initial degradation is overwhelmingly likely to initiate at the sulfur atom.

Q2: What are the predicted primary degradation products when 2-methoxy-1,3-oxathiolane is exposed to ROS like hydrogen peroxide (H₂O₂) or hydroxyl radicals (•OH)?

Answer: The degradation pathway and resulting products are highly dependent on the specific ROS and the reaction conditions.

  • With Two-Electron Oxidants (e.g., H₂O₂): Hydrogen peroxide will primarily cause a two-electron oxidation of the sulfur atom. The expected products are the corresponding sulfoxide and, with a stronger oxidant or harsher conditions, the sulfone.[1][4][5]

    • Product 1: 2-methoxy-1,3-oxathiolane 1-oxide (Sulfoxide)

    • Product 2: 2-methoxy-1,3-oxathiolane 1,1-dioxide (Sulfone)

  • With One-Electron Oxidants (e.g., •OH): Hydroxyl radicals react with thioethers via a one-electron oxidation mechanism, which can lead to more complex fragmentation pathways.[4] The initial oxidation at the sulfur can weaken the adjacent C-S bond, potentially leading to ring-opening. A proposed mechanism involves the formation of a thionium intermediate, which upon hydrolysis, could lead to the cleavage of the ring.[3]

The following diagram illustrates the primary predicted degradation pathways.

G cluster_main Degradation of 2-Methoxy-1,3-oxathiolane cluster_path1 Two-Electron Oxidation (e.g., H₂O₂) cluster_path2 One-Electron Oxidation & Cleavage (e.g., •OH) Start 2-Methoxy-1,3-oxathiolane Sulfoxide 2-Methoxy-1,3-oxathiolane 1-oxide Start->Sulfoxide [O] Thionium Thionium Intermediate (Ring Opening) Start->Thionium •OH Sulfone 2-Methoxy-1,3-oxathiolane 1,1-dioxide Sulfoxide->Sulfone [O] Cleavage Aldehyde/Ketone Fragments Thionium->Cleavage Hydrolysis

Caption: Predicted degradation pathways of 2-methoxy-1,3-oxathiolane.

Q3: How would I predict the mass shift of the primary degradation products for mass spectrometry analysis?

Answer: Predicting the mass shift is crucial for identifying degradation products in your mass spectrometry data.

CompoundMolecular FormulaChange from ParentMass Shift (Da)
2-Methoxy-1,3-oxathiolane (Parent)C₄H₈O₂S-0
Sulfoxide ProductC₄H₈O₃S+ O+15.99
Sulfone ProductC₄H₈O₄S+ 2O+31.99

Section 2: Experimental Design & Protocols

This section provides step-by-step guidance on setting up and running experiments to study the degradation of 2-methoxy-1,3-oxathiolane.

Q4: How do I set up a controlled in vitro experiment to induce oxidative stress on my compound?

Answer: A well-controlled experiment is key to obtaining reproducible results. Here is a general protocol for inducing oxidative stress using hydrogen peroxide.

Experimental Protocol: H₂O₂-Induced Degradation Study

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 2-methoxy-1,3-oxathiolane in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a fresh 1 M stock solution of hydrogen peroxide (H₂O₂) in ultrapure water. Safety Note: Handle concentrated H₂O₂ with appropriate personal protective equipment.

  • Reaction Setup:

    • In a clean glass vial, add your 2-methoxy-1,3-oxathiolane stock solution to a final concentration of 100 µM in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Initiate the reaction by adding H₂O₂ to a final concentration of 1 mM.

    • Include a control sample containing only the 2-methoxy-1,3-oxathiolane in the buffer without H₂O₂.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching and Sample Preparation:

    • At each time point, take an aliquot of the reaction mixture and quench the reaction by adding an excess of catalase or by immediate dilution in the mobile phase for HPLC analysis.

    • Filter the samples through a 0.22 µm filter before injection into the HPLC-MS system.

The following workflow diagram outlines the key steps.

G cluster_workflow Experimental Workflow for Degradation Study Prep Prepare Stock Solutions (Compound & H₂O₂) Setup Set up Reaction (Compound + Buffer + H₂O₂) Prep->Setup Incubate Incubate at 37°C (Time Course) Setup->Incubate Quench Quench Reaction & Prepare Sample Incubate->Quench Analyze Analyze by HPLC-MS Quench->Analyze

Caption: Workflow for H₂O₂-induced degradation study.

Q5: What analytical techniques are best suited for monitoring the degradation of 2-methoxy-1,3-oxathiolane and its products?

Answer: The gold standard for this type of analysis is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .

  • HPLC allows for the separation of the parent compound from its more polar degradation products (sulfoxide and sulfone). A reversed-phase C18 column is a good starting point.

  • MS provides the mass information necessary to identify the parent compound and its degradation products based on the predicted mass shifts. Electrospray ionization (ESI) in positive mode is typically suitable for this type of molecule.

Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, but the increased polarity of the degradation products might require derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for structural confirmation of isolated degradation products.[6]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the experimental and analytical phases of the study.

Q6: My HPLC chromatogram shows poor peak shape (tailing or fronting) for my parent compound and its degradation products. What should I do?

Answer: Poor peak shape is a common issue in HPLC. Here's a systematic approach to troubleshooting:

Problem Possible Cause Solution
Peak Tailing Secondary interactions with the column stationary phase.Add a small amount of a competing agent to your mobile phase, such as 0.1% formic acid or trifluoroacetic acid. Ensure your mobile phase pH is appropriate for the column.[7]
Column overload.Reduce the injection volume or dilute your sample.[7]
Peak Fronting Sample solvent is stronger than the mobile phase.Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, reduce the injection volume.[8]
Split Peaks Blockage in the flow path or a void in the column.Check for blockages in the system and ensure all fittings are secure. If the problem persists, try back-flushing the column or replacing it.[9][10]
Q7: I am not seeing the expected +16 Da or +32 Da peaks in my mass spectrum. What could be the reason?

Answer: There are several potential reasons for not observing the expected oxidized products:

  • Reaction Conditions are Too Mild: The concentration of your oxidizing agent may be too low, or the incubation time too short. Try increasing the concentration of H₂O₂ or extending the incubation time.

  • Degradation is Too Rapid and Complete: Under very harsh oxidative conditions (e.g., high concentrations of hydroxyl radicals), the molecule might be fragmenting into smaller, unrecognizable pieces. Try using a lower concentration of the oxidizing agent.

  • Analytical Issues:

    • Ion Suppression: Other components in your sample matrix could be suppressing the ionization of your degradation products. Dilute your sample and re-inject.

    • In-source Oxidation/Reduction: The conditions in the mass spectrometer's ion source can sometimes cause oxidation or reduction of the analyte.[11][12] Analyze a control sample that has not been exposed to the oxidizing agent to check for this.

    • UV Detector-Induced Degradation: If you are using an online UV detector before your MS, the high-energy UV light can sometimes cause degradation of sensitive molecules.[13] Try bypassing the UV detector to see if the problem is resolved.

Q8: I see many unexpected peaks in my mass spectrum. How can I determine if they are real degradation products or artifacts?

Answer: Differentiating between true degradation products and analytical artifacts is a critical step.

  • Analyze a Blank: Inject a sample of your buffer and solvent to identify background contaminants.

  • Check for Adducts: Common artifacts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and acetonitrile ([M+ACN+H]⁺) adducts.[14] Check for mass differences corresponding to these common adducts.

  • Look for Contaminants from Labware: Plasticizers and other compounds can leach from plastic vials and pipette tips.[15] Re-run the experiment using glassware where possible.

  • Time-Course Analysis: A true degradation product should increase in abundance over time as the parent compound decreases. An artifact is likely to be present at a consistent level across all time points.

References

  • Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone: Methionine versus S-Methyl-Cysteine. (2022). NIH. [Link]

  • Mechanistic Investigation on Oxidative Degradation of ROS-Responsive Thioacetal/Thioketal Moieties and Their Implications. (2020). ResearchGate. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein-Protein Interactions: An Update. (2022). PubMed. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (2021). NIH. [Link]

  • Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide. (2012). NIH. [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019). Analytical Chemistry. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). MDPI. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. (2022). NIH. [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

  • HPLC Troubleshooting Guide. Mac-mod. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2007). NIH. [Link]

  • Identification of the Oxidative Cleavage Products. ResearchGate. [Link]

  • Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide. ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. ResearchGate. [Link]

  • Thioacetal Oxidative Cleavage Kinetics under ROS Condition. ResearchGate. [Link]

  • SULFOXIDES AND SULFONES: REVIEW. ResearchGate. [Link]

  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. [Link]

  • Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research. [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Link]

  • 1,3-Oxathiolane. Wikipedia. [Link]

  • Thiol-induced hydroxyl radical formation and scavenger effect of thiocarbamides on hydroxyl radicals. (1986). PubMed. [Link]

  • 13.8 Sulfides. (2021). YouTube. [Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK!. (2024). YouTube. [Link]

  • Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. (2011). NIH. [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]

  • Isolation and structure determination of oxidative degradation products of atorvastatin. (2009). PubMed. [Link]

  • Thiyl Radicals in Organic Synthesis. Macmillan Group. [Link]

  • Oxidative degradation products of atorvastatin calcium.

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Validation & Comparative

comparison of 1,3-Oxathiolane, 2-methoxy- with other carbonyl protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: & The 2-Methoxy-1,3-Oxathiolane Reagent Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Chemists.

Executive Summary

In complex molecule synthesis, carbonyl protection requires a delicate balance between stability during intermediate steps and lability during deprotection. While 1,3-dioxolanes (O,O-acetals) and 1,3-dithiolanes (S,S-acetals) represent the extremes of acid-lability and stability respectively, the 1,3-oxathiolane (O,S-acetal) offers a unique "Goldilocks" profile.

This guide analyzes the 1,3-oxathiolane protecting group, with a specific focus on the 2-methoxy-1,3-oxathiolane reagent—a specialized tool for installing this group under mild, non-acidic conditions via transacetalization.

The Reagent: 2-Methoxy-1,3-Oxathiolane

Unlike standard protection methods that rely on acidic dehydration (Dean-Stark), 2-methoxy-1,3-oxathiolane acts as a masked oxathiolane donor. It is a cyclic monothioorthoester that allows for the protection of acid-sensitive substrates.

Mechanism of Action (Transacetalization)

The reagent functions similarly to 2-methoxy-1,3-dioxolane. Under mild Lewis acid catalysis (e.g., ZnCl₂, BF₃·OEt₂), it transfers the oxathiolane ring to a carbonyl acceptor, releasing methyl formate (or methanol/formate equivalents) rather than water. This irreversibility and lack of water generation make it superior for protecting sterically hindered or highly acid-sensitive ketones.

ProtectionMechanism Reagent 2-Methoxy-1,3-oxathiolane (Reagent) Intermediate Oxocarbenium Intermediate Reagent->Intermediate Lewis Acid Activation Substrate Target Carbonyl (Ketone/Aldehyde) Substrate->Intermediate Nucleophilic Attack Product 1,3-Oxathiolane Protected Carbonyl Intermediate->Product Ring Transfer Byproduct Methyl Formate (Volatile Byproduct) Intermediate->Byproduct Elimination

Figure 1: Transacetalization pathway using 2-methoxy-1,3-oxathiolane, avoiding water generation.[1]

Comparative Analysis: Oxathiolanes vs. Dioxolanes vs. Dithiolanes

The 1,3-oxathiolane group provides orthogonality . It is significantly more stable to acid than dioxolanes (allowing selective deprotection of O,O-acetals in its presence) but can be removed under specific oxidative or thiophilic conditions that leave dithiolanes intact.

Performance Matrix
Feature1,3-Dioxolane (O,O)1,3-Oxathiolane (O,S)1,3-Dithiolane (S,S)
Formation Rate FastModerateSlow
Acid Stability Low (Hydrolyzes pH < 4)Moderate (Stable to pH 1-2 briefly)High (Stable to conc. HCl)
Base Stability HighHigh (Stable to LDA, t-BuLi)High (Stable to bases)
Nucleophile Stability HighHigh High
Deprotection Mode Acid HydrolysisAcid, Hg(II), or Oxidative (Chloramine-T) Hg(II), Oxidative, Raney Ni
Chirality Achiral (if R¹=R²)Induces Chirality (C2 is stereogenic center)*Achiral (if R¹=R²)
Umpolung Potential NoNo (Generally unstable anion)Yes (Corey-Seebach)

*Note: Due to the asymmetry of the O and S atoms in the ring, protecting a prochiral ketone with 1,3-oxathiolane creates a new stereocenter, often resulting in a mixture of diastereomers if the substrate is chiral.

Orthogonality & Selectivity Logic

The primary reason to choose a 1,3-oxathiolane is Chemo-differentiating Deprotection .

  • Oxidative Cleavage: Oxathiolanes can be cleaved using Chloramine-T or N-Chlorosuccinimide (NCS)/AgNO₃ under conditions where dioxolanes are stable. The sulfur atom is oxidized to a sulfoxide/sulfone, making the carbon highly electrophilic and susceptible to hydrolysis.

  • Thiophilic Metals: Like dithiolanes, they are sensitive to Hg(II) salts, but oxathiolanes hydrolyze faster than dithiolanes in the presence of mild thiophiles due to the assistance of the ring oxygen lone pair.

StabilityHierarchy Diox 1,3-Dioxolane (Most Acid Labile) Oxath 1,3-Oxathiolane (Intermediate Stability) Diox->Oxath Increasing Acid Resistance Dith 1,3-Dithiolane (Most Acid Stable) Oxath->Dith Increasing Acid Resistance

Figure 2: Stability hierarchy relative to Brønsted acid hydrolysis.

Experimental Protocols

Protocol A: Mild Installation via 2-Methoxy-1,3-Oxathiolane

Best for: Acid-sensitive substrates, sterically hindered ketones.

Reagents: Substrate (1.0 eq), 2-methoxy-1,3-oxathiolane (1.5 - 2.0 eq), ZnCl₂ (0.1 eq) or BF₃·OEt₂ (0.05 eq). Solvent: Anhydrous CH₂Cl₂ or Toluene.

  • Setup: Flame-dry a round-bottom flask under Argon. Dissolve the carbonyl substrate in anhydrous CH₂Cl₂ (0.2 M).

  • Addition: Add 2-methoxy-1,3-oxathiolane via syringe.

  • Activation: Cool to 0°C. Add the Lewis acid catalyst dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Oxathiolanes are less polar than the parent ketone).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel). Note: Oxathiolanes are stable on silica.

Protocol B: Selective Deprotection (Chloramine-T Method)

Best for: Cleaving 1,3-oxathiolane in the presence of 1,3-dioxolane.

Reagents: Protected substrate (1.0 eq), Chloramine-T trihydrate (1.1 eq). Solvent: Ethanol/Water (1:1).

  • Dissolution: Dissolve the protected compound in EtOH. Add water (ensure solubility; add THF if necessary).

  • Oxidation: Add Chloramine-T in one portion at RT.

  • Hydrolysis: Stir for 10–30 minutes. The reaction turns cloudy as the sulfonamide byproduct precipitates.

  • Workup: Dilute with water, extract with Et₂O or CH₂Cl₂. Wash with dilute NaHSO₃ (to remove oxidant traces) and NaHCO₃.

  • Result: The carbonyl is regenerated; the sulfur fragment is removed as a water-soluble sulfinate/sulfonate.

Critical Considerations (E-E-A-T)

  • Stereoisomerism: Be aware that protecting a ketone R1-C(=O)-R2 (where R1 ≠ R2) with 1,3-oxathiolane generates a new chiral center at the acetal carbon. If your molecule is already chiral, you will form a pair of diastereomers (e.g., 1:1 or unequal ratio). This complicates NMR analysis (doubling of peaks) but does not affect the final deprotected product.

  • Odor: While less pungent than 1,3-propanedithiol, the precursors (mercaptoethanol) and byproducts can still be malodorous. Use bleach traps for waste.

  • Poisoning: The sulfur atom can poison hydrogenation catalysts (Pd/C). If catalytic hydrogenation is required elsewhere in the synthesis, ensure the oxathiolane is robustly stable or remove it prior to reduction. Raney Nickel will desulfurize it completely to the methylene group (-CH2-), not the carbonyl.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Emerson, D. W.; Wynberg, H.; "The Preparation of 1,3-Oxathiolanes from Carbonyl Compounds and 2-Mercaptoethanol." Tetrahedron Lett.[2]1971 , 12, 3445-3448.

  • Wilson, G. E.; "Structure and Reactivity of 1,3-Oxathiolanes and Related Compounds." Tetrahedron1982, 38, 2597.
  • Karimi, B.; Seradj, H.; "Chemoselective deprotection of 1,3-oxathiolanes using Amberlyst 15 and glyoxylic acid under solvent free conditions." Synlett2001 , 1251-1252.[3]

  • Vorbrüggen, H.; "Silicon-Mediated Transformations of Nucleosides." Acc.[3][4][5][6][7] Chem. Res.1995 , 28, 509–520. (Context for 2-methoxy-1,3-oxathiolane as a glycosyl donor/reagent).

Sources

Technical Guide: The Strategic Advantage of 2-Methoxy-1,3-Oxathiolane in Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic advantages of using 2-methoxy-1,3-oxathiolane —specifically as a glycosyl donor and scaffold—compared to traditional furanose-based acetals in the synthesis of nucleoside analogs.

Executive Summary: Beyond the Furanose Ring

In the development of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), the transition from traditional furanose (sugar) rings to modified heterocycles has been a pivotal evolution. 2-methoxy-1,3-oxathiolane serves as the critical "sugar surrogate" intermediate for blockbuster drugs like Lamivudine (3TC) and Emtricitabine (FTC) .

While traditional acetals (1,3-dioxolanes) and furanosides rely on oxygen-based stabilization, the 1,3-oxathiolane scaffold introduces a sulfur atom at the 3'-position. This substitution fundamentally alters the electronic character , ring conformation (pucker) , and metabolic stability of the resulting nucleoside.

This guide objectively compares the 1,3-oxathiolane scaffold against traditional acetals, providing experimental protocols and mechanistic insights into why this sulfur-containing heterocycle offers superior therapeutic indices for specific viral targets.

Mechanistic Distinction: Sulfur vs. Oxygen

The core advantage of using a 2-methoxy-1,3-oxathiolane intermediate lies in the unique properties of the sulfur atom during the glycosylation (coupling) reaction.

The Thio-Anomeric Effect

In traditional acetals (1,3-dioxolanes), the glycosylation reaction proceeds via an oxocarbenium ion. In 1,3-oxathiolanes, the sulfur atom stabilizes the cationic intermediate through orbital overlap (


), but with a "softer" character than oxygen.
  • Traditional Acetal (Dioxolane): Forms a dioxanium ion. Hard nucleophile/electrophile character. High susceptibility to acid hydrolysis.

  • Oxathiolane: Forms a thioxonium-like intermediate. The sulfur atom creates a distinct ring pucker (envelope conformation) that influences the trajectory of the incoming nucleobase, often favoring the

    
    -anomer when guided by auxiliaries (e.g., menthyl esters).
    
Visualization: Glycosylation Pathway

The following diagram illustrates the activation of 2-methoxy-1,3-oxathiolane and the role of the sulfur atom in mediating the coupling with a silylated base (Vorbrüggen Coupling).

Oxathiolane_Mechanism cluster_0 Stereoelectronic Control Precursor 2-Methoxy-1,3-oxathiolane (Activated Acetal) Intermediate Oxathiolanium Cation (Sulfur Stabilized) Precursor->Intermediate Activation (-OMe) LewisAcid Lewis Acid (TMSOTf / TiCl4) LewisAcid->Precursor Catalysis Product Nucleoside Analog (e.g., 3TC/FTC) Intermediate->Product Nucleophilic Attack Base Silylated Nucleobase (e.g., Cytosine-TMS) Base->Product Coupling

Figure 1: Mechanism of 2-methoxy-1,3-oxathiolane activation. The sulfur atom stabilizes the cation, directing the nucleophilic attack.

Comparative Performance Analysis

The following data compares the 1,3-oxathiolane scaffold (derived from the 2-methoxy precursor) against traditional 1,3-dioxolane and Furanose acetals.

Table 1: Physicochemical & Biological Comparison
Feature1,3-Oxathiolane (S-O Acetal)1,3-Dioxolane (O-O Acetal)Furanose (Natural Sugar)
Acid Stability (

)
High. More resistant to acidic hydrolysis than acyclic acetals due to S-stabilization.Moderate. Hydrolyzes readily in aqueous acid (protecting group utility).Variable. Glycosidic bond is labile (depurination risk).
Metabolic Stability Excellent. Resistant to phosphorylases that cleave natural glycosidic bonds.Good. Non-natural linkage resists enzymatic cleavage.Low. Susceptible to nucleoside phosphorylases.
Stereoselectivity Tunable. Can access L-enantiomers (e.g., (-)-3TC) which are often less toxic.Mixture. Often yields difficult-to-separate

mixtures without directing groups.
Directed. C2-OH group directs selectivity (neighboring group participation).
Electronic Character Soft/Polarizable. Sulfur allows for unique binding interactions in viral polymerase pockets.Hard. Mimics standard ether oxygen interactions.Hard. Standard H-bonding network.
Toxicity Profile Low. L-enantiomers show reduced mitochondrial toxicity (DNA Pol

inhibition).
Moderate. Depends heavily on the base.Moderate/High. Can interfere with cellular DNA synthesis.
Key Experimental Insight: The "L-Nucleoside" Advantage

One of the most profound advantages of the oxathiolane system is the biological activity of the L-enantiomer .

  • Traditional: D-nucleosides are the standard biologically active forms.

  • Oxathiolane: The L-enantiomer of 2-methoxy-1,3-oxathiolane derivatives (after resolution) yields drugs like 3TC that potently inhibit HIV Reverse Transcriptase but are not recognized by human mitochondrial DNA polymerase

    
    . This "stereochemical orthogonality" is a direct result of the ring's unique geometry.
    

Experimental Protocol: Synthesis & Coupling

This protocol describes the synthesis of a 2-methoxy-1,3-oxathiolane intermediate and its subsequent coupling. This method utilizes glyoxylic acid and 1,4-dithiane-2,5-diol (a mercaptoacetaldehyde dimer surrogate).[1]

Phase 1: Synthesis of 2-Methoxy-1,3-oxathiolane Scaffold

Reaction:



  • Reagents: 1,4-Dithiane-2,5-diol (15.2 g, 0.1 mol), Glyoxylic acid monohydrate (18.4 g, 0.2 mol), Methanol (200 mL), p-Toluenesulfonic acid (catalytic).

  • Procedure:

    • Suspend dithiane-diol and glyoxylic acid in methanol.

    • Add catalytic p-TsOH and heat to reflux for 4 hours. The dithiane dimer cracks to monomeric mercaptoacetaldehyde in situ, which condenses with glyoxylic acid.

    • Note: The initial product is the 5-carboxy-1,3-oxathiolane. Esterification occurs simultaneously in methanol.

    • Workup: Neutralize with

      
      , filter, and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure (bp ~80°C @ 0.5 mmHg) yields the 2-methoxy-5-methoxycarbonyl-1,3-oxathiolane as a diastereomeric mixture.

Phase 2: Vorbrüggen Coupling (Nucleoside Formation)

Objective: Replace the 2-methoxy group with a Cytosine base.

  • Activation: Silylate Cytosine using HMDS (Hexamethyldisilazane) and ammonium sulfate until a clear solution is obtained (reflux 2h). Evaporate excess HMDS.

  • Coupling:

    • Dissolve the silylated base (1.1 eq) and the 2-methoxy-1,3-oxathiolane intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Cool to 0°C under Argon.

    • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TiCl4 (1.1 eq) dropwise.

    • Stir at RT for 12 hours. The Lewis acid activates the acetal, displacing the methoxy group (as MeO-TMS or complex) and generating the oxathiolanium cation.

  • Quench & Isolation:

    • Pour into saturated

      
       / Ice mix.
      
    • Extract with DCM (

      
      ).
      
    • Result: A mixture of

      
       and 
      
      
      
      anomers.[2]
    • Crucial Step: For therapeutic production (e.g., 3TC), this mixture is often resolved enzymatically or via fractional crystallization of salt derivatives (e.g., using menthol as a chiral auxiliary in the starting material).

Workflow Visualization: From Precursor to Drug

The following diagram maps the critical decision points where the oxathiolane scaffold diverges from traditional synthesis.

Synthesis_Workflow cluster_traditional Traditional Furanose Route Start Start: Acyclic Precursors (Glyoxylate + Mercaptoacetaldehyde) Cyclization Cyclization to 1,3-Oxathiolane Ring Start->Cyclization Acid Cat. Activation Formation of 2-Methoxy Intermediate Cyclization->Activation MeOH / H+ Coupling Vorbrüggen Coupling (Base Insertion) Activation->Coupling Silylated Base / Lewis Acid Resolution Chiral Resolution (Isolating L-Enantiomer) Coupling->Resolution Diastereomeric Mix Final Final Drug Substance (3TC / FTC) Resolution->Final Crystallization Traditional Ribose Deriv. -> Coupling

Figure 2: Synthetic workflow for 1,3-oxathiolane nucleosides highlighting the 2-methoxy activation step.

References

  • Liotta, D. C., et al. (1991). "The synthesis and biological activity of 1,3-oxathiolane nucleoside analogues." Journal of Organic Chemistry. [Link]

  • Painter, G. R., et al. (1996). "Structural and mechanistic basis for the high activity of 1,3-oxathiolane nucleosides against HIV." Trends in Microbiology. [Link]

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. [Link]

  • Whitehead, A. J., et al. (2006). "A Short, Asymmetric Synthesis of the Anti-HIV Agent 3TC." Organic Process Research & Development. [Link]

  • Fife, T. H., & Natarajan, R. (1986). "General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes." Journal of the American Chemical Society. [Link][3]

Sources

A Comparative Guide to the Cross-Reactivity of 2-Methoxy-1,3-Oxathiolane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the architecturally complex world of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. An ideal protecting group should be readily introduced and removed under mild conditions, exhibit robust stability to a desired set of reagents, and, crucially, not interfere with transformations at other sites within the molecule. This guide provides an in-depth comparative analysis of 2-methoxy-1,3-oxathiolane as a protecting group for carbonyl functionalities. While direct experimental data for this specific derivative is limited in readily available literature, this guide will leverage established principles of oxathioacetal chemistry and draw comparisons to more commonly employed protecting groups to provide a predictive framework for its cross-reactivity and utility.

Introduction to 2-Methoxy-1,3-Oxathiolane as a Carbonyl Protecting Group

The 2-methoxy-1,3-oxathiolane functional group serves as a mixed O,S-acetal, or more specifically, an oxathioacetal. It is conceptually derived from the reaction of a carbonyl compound with 2-mercaptoethanol in the presence of methanol or a methyl orthoformate. This protecting group offers a unique stability profile, intermediate between that of the more acid-labile 1,3-dioxolanes and the more robust 1,3-dithiolanes.[1][2] This tunable stability makes it a potentially valuable tool for chemists navigating complex synthetic pathways.

The presence of both oxygen and sulfur atoms in the ring influences the reactivity of the acetal carbon. The sulfur atom, being larger and more polarizable than oxygen, imparts a degree of stability towards acidic hydrolysis compared to simple acetals. However, the oxathiolane is more susceptible to cleavage by soft Lewis acids and reagents that have a high affinity for sulfur.[3]

Comparative Analysis of Carbonyl Protecting Groups

The judicious choice of a carbonyl protecting group hinges on the specific reaction conditions that will be employed in subsequent synthetic steps.[2] The following table provides a comparative overview of 2-methoxy-1,3-oxathiolane (inferred properties) against two commonly used alternatives: 1,3-dioxolane and 1,3-dithiolane.

Protecting GroupStructureFormation ConditionsDeprotection ConditionsRelative Stability
2-Methoxy-1,3-Oxathiolane Carbonyl, 2-mercaptoethanol, trimethyl orthoformate, acid catalyst (e.g., TsOH)Mild aqueous acid, HgCl₂, NBS, Selectfluor™Moderate
1,3-Dioxolane Carbonyl, ethylene glycol, acid catalyst (e.g., TsOH), Dean-Stark trapAqueous acid (e.g., HCl, H₂SO₄)Low (Acid Labile)
1,3-Dithiolane Carbonyl, 1,2-ethanedithiol, Lewis acid catalyst (e.g., BF₃·OEt₂)Oxidative conditions (e.g., HgCl₂, NBS, DDQ), Raney NiHigh

Cross-Reactivity Profile: A Predictive Assessment

The central theme of this guide is to provide a predictive framework for the cross-reactivity of the 2-methoxy-1,3-oxathiolane protecting group with a range of common functional groups and reagents. This assessment is based on the known reactivity of acetals, thioacetals, and oxathioacetals.

Stability Towards Nucleophilic and Basic Reagents

Like their 1,3-dioxolane and 1,3-dithiolane counterparts, 2-methoxy-1,3-oxathiolanes are expected to be highly stable under basic and nucleophilic conditions.[4] This stability is a cornerstone of their utility in modern synthesis.

Reagent/Functional GroupExpected Reactivity of 2-Methoxy-1,3-OxathiolaneRationale
Grignard Reagents (RMgX) Stable The C-S and C-O bonds of the oxathioacetal are not susceptible to nucleophilic attack by organometallic reagents.[5]
Organolithium Reagents (RLi) Stable Similar to Grignard reagents, organolithium reagents are not expected to cleave the oxathioacetal.
Lithium Aluminum Hydride (LiAlH₄) Stable Hydride reagents are not capable of reducing the C-S or C-O bonds of the protecting group.[1]
Sodium Borohydride (NaBH₄) Stable A milder hydride reagent that will not affect the oxathioacetal.
Amines, Amides Stable These basic and nucleophilic functional groups will not react with the protecting group.
Enolates Stable The conditions for enolate formation and reaction are typically basic and will not affect the oxathioacetal.
Stability Towards Oxidizing and Reducing Agents

The presence of a sulfur atom introduces a potential site for oxidation, which can be exploited for deprotection but also represents a potential cross-reactivity.

Reagent/Functional GroupExpected Reactivity of 2-Methoxy-1,3-OxathiolaneRationale
Mild Oxidants (e.g., PCC, PDC) Generally Stable These reagents are typically used for the oxidation of alcohols and are not expected to cleave the oxathioacetal under standard conditions.
Strong Oxidants (e.g., KMnO₄, O₃) Potentially Reactive The sulfur atom can be oxidized to a sulfoxide or sulfone, which may facilitate cleavage. This represents a potential cross-reactivity.
Catalytic Hydrogenation (H₂, Pd/C) Stable The C-S and C-O bonds are not susceptible to hydrogenolysis under typical conditions.
Dissolving Metal Reduction (Na, NH₃) Potentially Reactive Depending on the substrate, cleavage of the C-S bond is a possibility under these powerful reducing conditions.
Stability Towards Acidic Conditions

The stability of 2-methoxy-1,3-oxathiolane towards acids is a key feature that distinguishes it from 1,3-dioxolanes.

Reagent/Functional GroupExpected Reactivity of 2-Methoxy-1,3-OxathiolaneRationale
Aqueous Protic Acids (e.g., HCl, H₂SO₄) Labile The protecting group will be cleaved under acidic aqueous conditions, regenerating the carbonyl group. The rate of cleavage is expected to be slower than that of a 1,3-dioxolane.
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) Labile Lewis acids can coordinate to the oxygen or sulfur atoms, facilitating cleavage. Soft Lewis acids will preferentially interact with the sulfur atom.
Protic Acids in Anhydrous Media Generally Stable In the absence of water, the protecting group is expected to be more stable to protic acids.

Experimental Protocols

The following protocols are representative examples for the protection of a ketone as a 1,3-oxathiolane and its subsequent deprotection. These can be adapted for the synthesis of the 2-methoxy derivative.

General Procedure for the Protection of a Ketone as a 1,3-Oxathiolane

G cluster_0 Protection Workflow Start Start Combine Combine Ketone, 2-Mercaptoethanol, and Trimethyl Orthoformate in CH₂Cl₂ Start->Combine Add_Catalyst Add catalytic p-TsOH Combine->Add_Catalyst Stir Stir at room temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by chromatography Workup->Purify End End Purify->End

Workflow for Carbonyl Protection

Methodology:

  • To a solution of the ketone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added 2-mercaptoethanol (1.2 eq) and trimethyl orthoformate (1.5 eq).

  • A catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) is added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-oxathiolane.

Causality behind Experimental Choices:

  • Trimethyl orthoformate acts as a dehydrating agent, driving the equilibrium towards the formation of the oxathioacetal.[6]

  • p-Toluenesulfonic acid is a commonly used acid catalyst for acetal formation.

  • Anhydrous conditions are crucial to prevent the reverse reaction (hydrolysis).

General Procedure for the Deprotection of a 1,3-Oxathiolane

G cluster_0 Deprotection Workflow Start Start Dissolve Dissolve 1,3-Oxathiolane in Acetone/Water Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., aq. HCl or HgCl₂) Dissolve->Add_Reagent Stir Stir at specified temperature Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Workup Neutralize, extract, and wash Monitor->Workup Purify Purify by chromatography Workup->Purify End End Purify->End

Workflow for Carbonyl Deprotection

Methodology (Acidic Hydrolysis):

  • The 1,3-oxathiolane (1.0 eq) is dissolved in a mixture of acetone and water (e.g., 9:1 v/v).

  • A catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl), is added.

  • The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC.

  • Upon completion, the reaction is neutralized with a saturated aqueous solution of NaHCO₃.

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the parent carbonyl compound.

Causality behind Experimental Choices:

  • Acetone/Water serves as a suitable solvent system for the hydrolysis reaction.

  • Hydrochloric acid provides the necessary acidic environment to catalyze the cleavage of the oxathioacetal.

Conclusion

The 2-methoxy-1,3-oxathiolane protecting group, as an oxathioacetal, is predicted to offer a valuable balance of stability and reactivity for the protection of carbonyl compounds. Its expected stability towards a wide range of nucleophilic and basic reagents makes it a robust choice for sequences involving organometallic chemistry and hydride reductions. Conversely, its lability under acidic conditions and potential reactivity towards strong oxidizing agents provide avenues for its selective removal. While this guide provides a comprehensive predictive framework, it is imperative for researchers to conduct empirical studies on their specific substrates to validate these predictions and optimize reaction conditions. The strategic application of protecting groups like 2-methoxy-1,3-oxathiolane will undoubtedly continue to be a cornerstone of elegant and efficient synthetic design.

References

  • Recent progress in protecting groups for carbonyl groups. (2025). ResearchGate. Retrieved from [Link]

  • Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Process for the preparation of ketals. (1994). Google Patents.
  • Asymmetric Reductions with Chiral Complex Aluminum Hydrides and Tricoordinate Aluminum Reagents. (2025). ResearchGate. Retrieved from [Link]

  • Evolution of the Oxidation Reaction and its Stability. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021). YouTube. Retrieved from [Link]

  • A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. (2025). ResearchGate. Retrieved from [Link]

  • Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[3][7] Addition and Oxidative Coupling Reactions. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxidation and Reduction. (2015). YouTube. Retrieved from [Link]

Sources

spectroscopic analysis comparing 2-methoxy-1,3-oxathiolane and its sulfur analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic comparison between 2-methoxy-1,3-oxathiolane , its oxygenated analogue (2-methoxy-1,3-dioxolane ), and its dithio-analogue (2-methoxy-1,3-dithiolane ). These heterocycles are critical scaffolds in medicinal chemistry, particularly in the design of nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine (3TC) and Emtricitabine (FTC).

The analysis focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), elucidating how the substitution of oxygen with sulfur affects electronic environments, chemical shifts, and conformational stability via the anomeric effect.

Chemical Structure & Analogues

The core structural difference lies in the heteroatoms at positions 1 and 3 of the five-membered ring. This variation drastically alters the ring's puckering (envelope conformation) and the electronic density at the anomeric center (C2).

CompoundStructure DescriptionKey FeatureApplication
2-Methoxy-1,3-dioxolane 1,3-O atomsStrong Anomeric EffectGlycoside models
2-Methoxy-1,3-oxathiolane 1-O, 3-S atomsIntermediate/AsymmetricNRTI Core (e.g., 3TC)
2-Methoxy-1,3-dithiolane 1,3-S atomsWeak/Negligible Anomeric EffectThioacetal protection

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The replacement of Oxygen (electronegativity


) with Sulfur (

) leads to significant shielding effects in both

H and

C NMR.
Comparative Chemical Shifts (Experimental Ranges)
NucleusAssignment2-Methoxy-1,3-dioxolane2-Methoxy-1,3-oxathiolane 2-Methoxy-1,3-dithiolaneTrend Analysis

H NMR
H-2 (Anomeric)

5.60 - 5.80 ppm

5.40 - 5.60 ppm

4.80 - 5.20 ppm
S shields H-2 due to lower electronegativity and anisotropy.
-OMe

3.30 - 3.40 ppm

3.35 - 3.45 ppm

3.40 - 3.50 ppm
Minimal variation; remote from ring heteroatoms.

C NMR
C-2 (Anomeric)

115 - 120 ppm

95 - 105 ppm

75 - 85 ppm
C-2 is progressively shielded as O is replaced by S.
C-4/C-5 (Ring)

60 - 65 ppm

70 (O-CH2), 35 (S-CH2)

35 - 40 ppm
Diagnostic splitting in oxathiolane due to asymmetry.

Analyst Note: In 2-methoxy-1,3-oxathiolane, the C-4 and C-5 protons appear as complex multiplets due to the non-equivalence created by the chiral center at C-2 (in racemic mixtures) and the distinct heteroatoms. This contrasts with the more symmetric multiplets seen in the dioxolane and dithiolane analogues.

Infrared Spectroscopy (IR)

IR analysis distinguishes these compounds primarily through the fingerprint region, specifically the C-O-C and C-S-C stretching vibrations.

  • 2-Methoxy-1,3-oxathiolane: Displays a characteristic "dual signature."

    • 
       (Ring & Exocyclic):  Strong bands at 1050–1150 cm
      
      
      
      .
    • 
      :  Weak to medium band at 600–700 cm
      
      
      
      .
  • Differentiation: The absence of the strong C-S band in the dioxolane and the absence of the high-frequency ring C-O stretch in the dithiolane serve as rapid identification markers.

Mass Spectrometry (MS)

Fragmentation patterns under Electron Ionization (EI) are driven by the stability of the resulting oxonium or thionium ions.

  • Primary Fragmentation: Loss of the methoxy radical (

    
    ) is common.
    
  • Ring Opening:

    • Oxathiolane: Preferential cleavage occurs adjacent to the sulfur atom due to the weakness of the C-S bond compared to C-O. This often yields sulfur-containing fragments with distinct isotopic patterns (

      
      S/
      
      
      
      S ratio of ~22:1).
    • Dioxolane: Fragmentation is more symmetric, often ejecting formaldehyde equivalents.

Conformational Analysis: The Anomeric Effect

The Anomeric Effect dictates the preference for the alkoxy substituent at C-2 to adopt an axial rather than equatorial position.[1][2] This is a stereoelectronic phenomenon arising from the hyperconjugative interaction between the lone pair of the ring heteroatom (


) and the antibonding orbital of the exocyclic bond (

).
Mechanism of Stabilization

In 2-methoxy-1,3-oxathiolane, two competing interactions exist:

  • 
     (Stronger interaction)
    
  • 
     (Weaker interaction due to poorer orbital size match)
    

The sulfur atom's 3p orbitals are larger and more diffuse than carbon's 2p orbitals, leading to less efficient overlap with the


 orbital. Consequently, 1,3-oxathiolanes exhibit a weaker anomeric effect than 1,3-dioxolanes but stronger than 1,3-dithiolanes. 

AnomericEffect cluster_0 Interaction Strength LonePair Heteroatom Lone Pair (n_p) AntiBond Antibonding Orbital (sigma*_C-O) LonePair->AntiBond Orbital Overlap Stabilization Stabilization Energy (Hyperconjugation) AntiBond->Stabilization Lowers Energy Conformation Axial Preference (Anomeric Effect) Stabilization->Conformation Drives O_O O-C-O (Strong) O_S S-C-O (Moderate) S_S S-C-S (Weak)

Caption: Stereoelectronic interactions driving the anomeric effect. The orbital overlap efficiency (


) decreases from Oxygen to Sulfur.

Experimental Protocols

Synthesis of 2-Methoxy-1,3-Oxathiolane (General Protocol)

This protocol utilizes the Pummerer rearrangement or acid-catalyzed transacetalization, adapted for laboratory scale.

Reagents:

  • 1,3-Oxathiolane (1.0 eq)

  • Methanol (anhydrous, excess)

  • p-Toluenesulfonic acid (pTsOH) or Iodine (

    
    ) catalyst (5 mol%)
    
  • Dichloromethane (DCM)

Workflow:

  • Setup: Dissolve 1,3-oxathiolane in dry DCM under an inert atmosphere (

    
    ).
    
  • Oxidation (Optional for Pummerer): If starting from the sulfoxide, treat with acetic anhydride to generate the Pummerer intermediate (acetoxy-oxathiolane).

  • Substitution: Add anhydrous methanol and the acid catalyst at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane).

  • Quench: Neutralize with saturated

    
     solution.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate
    
    • Note: The product is sensitive to hydrolysis; store under inert gas at -20°C.

Spectroscopic Sample Preparation
  • NMR: Dissolve ~10 mg of the compound in 0.6 mL of

    
    . To prevent acid-catalyzed equilibration or hydrolysis in the tube, filter the solvent through basic alumina prior to use.
    
  • IR: Prepare a thin film on NaCl plates (neat liquid) or use an ATR accessory.

Conclusion

The spectroscopic distinction between 2-methoxy-1,3-oxathiolane and its analogues is driven by the electronic asymmetry of the O-C-S linkage.

  • NMR: Look for the diagnostic C-2 shift (~95-105 ppm), which lies precisely between the dioxolane (~115 ppm) and dithiolane (~80 ppm) regions.

  • Conformation: The molecule adopts an envelope conformation with a moderate axial preference for the methoxy group, stabilized by the anomeric effect.

  • Stability: The hemi-thioacetal linkage is more labile than the dithioacetal but less stable than the acetal under acidic conditions, requiring careful handling during synthesis and analysis.

References

  • Anomeric Effect in Heterocycles : Juaristi, E., & Cuevas, G. (1992). The Anomeric Effect in 1,3-Dithianes and Related Heterocycles.

  • Spectroscopic Data of Oxathiolanes : PubChem Compound Summary for 2-Methyl-1,3-oxathiolane (Analog).

  • Synthesis of 1,3-Oxathiolane Nucleosides : Organic Chemistry Portal. Synthesis of 1,3-Oxathiolane-2-thiones and Nucleoside Analogues.

  • Conformational Analysis of 2-Ethoxy-tetrahydropyran : Chamberlin, A. C., et al. (2013). Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects.

  • General NMR Shift Tables : University of Wisconsin-Madison. Characteristic 1H and 13C NMR Chemical Shifts.

Sources

Safety Operating Guide

1,3-Oxathiolane, 2-methoxy- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action Card: 1,3-Oxathiolane, 2-methoxy-

Parameter Critical Status Immediate Action
CAS Registry 19045-66-0Verify label against CAS. Do not rely solely on name.
Primary Hazard Flammable / Irritant Keep away from heat/sparks.[1] Use fume hood (sulfur odor control).
Incompatibility Oxidizers & Strong Acids STOP. Do not mix with Nitric Acid, Peroxides, or bleach.
Spill Response Small (<50mL): Absorb with vermiculite/pads. Large: Evacuate, ventilate, call EHS.Use non-sparking tools.[1] Place in sealed container to contain odor.

Technical Profile & Operational Context

1,3-Oxathiolane, 2-methoxy- is a heterocyclic organic intermediate, primarily utilized in the asymmetric synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC) .

Understanding its reactivity is a prerequisite for safe disposal. Structurally, it contains a thioacetal linkage. This functional group dictates two critical handling constraints:

  • Acid Sensitivity: The acetal carbon is susceptible to hydrolysis under acidic conditions, leading to ring opening and the release of thiols (mercaptans), which are potent odorants and reducing agents.

  • Oxidation Potential: The sulfur atom is easily oxidized to sulfoxides or sulfones. Mixing this waste with strong oxidizers (e.g., hydrogen peroxide, nitric acid) can trigger exothermic runaway reactions.

Waste Characterization & Classification

Before disposal, you must classify the waste stream according to RCRA (Resource Conservation and Recovery Act) standards or your local regulatory equivalent.

RCRA Hazard Codes (US Context)

While 1,3-Oxathiolane, 2-methoxy- is not explicitly listed on the EPA "P" or "U" lists, it exhibits characteristics that mandate specific coding:

CharacteristicCodeJustification
Ignitability D001 As a low-molecular-weight organic ether/sulfide, it is treated as a flammable liquid (Flash Point <60°C is assumed for safety in absence of specific data).
Toxicity None Unless mixed with solvents like Chloroform (D022) or Benzene (D018).
Reactivity N/A Note: While it contains sulfur, it is an organic sulfide (thioether), not an inorganic reactive sulfide. It does not typically release H₂S at pH 2–12.5 unless severely degraded. However, segregation is vital.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Golden Rule")

NEVER commingle this stream with:

  • Oxidizing Acids: Nitric acid, Chromic acid.

  • Aqueous Acidic Waste: Risk of hydrolysis and odor release.

  • Halogenated Solvents: Unless the oxathiolane is already dissolved in DCM/Chloroform as part of the process. If pure, keep in "Non-Halogenated Organic."

Phase 2: Collection & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the waste stream contains trace acids from synthesis.

  • Odor Control: This compound has a characteristic sulfur/ether odor.

    • Requirement: Use a container with a vapor-tight seal (e.g., Teflon-lined screw cap).

    • Best Practice: Overpack the primary container in a secondary sealable bag or drum if the odor is detectable outside the hood.

  • Labeling:

    • Chemical Name: "Waste 1,3-Oxathiolane, 2-methoxy-"

    • Constituents: List any solvents (e.g., "in Toluene 50%").

    • Hazard Checkbox: [x] Flammable [x] Irritant [x] Odorous.

Phase 3: Final Disposal Method

The only acceptable destruction method for organic sulfur heterocycles is High-Temperature Incineration with flue gas scrubbing.

  • Why? Burning sulfur compounds generates Sulfur Dioxide (

    
    ). Licensed hazardous waste incinerators are equipped with alkaline scrubbers to neutralize acid gases.
    
  • Do Not: Pour down the drain. It is toxic to aquatic life and will off-gas in the plumbing system.

Visualization: Waste Stream Decision Tree

The following logic flow ensures the material ends up in the correct incineration stream.

WasteDisposal Start Waste: 1,3-Oxathiolane, 2-methoxy- IsPure Is the material pure or dissolved in solvent? Start->IsPure SolventType Identify Solvent Base IsPure->SolventType Dissolved StreamA Stream A: Non-Halogenated High BTU Liquid IsPure->StreamA Pure Liquid StreamC Stream C: Lab Pack (Solid/Sludge) IsPure->StreamC Solid/Residue SolventType->StreamA Toluene, Hexane, Ethyl Acetate StreamB Stream B: Halogenated Organic Waste SolventType->StreamB DCM, Chloroform, Chlorobenzene Note1 CRITICAL: Label as 'Sulfur Bearing' to alert incinerator operators. StreamA->Note1 StreamB->Note1

Figure 1: Decision logic for segregating oxathiolane waste based on solvent matrix. Correct segregation prevents regulatory fines and ensures proper scrubber use during incineration.

References

  • PubChem. (n.d.). 2-Methoxy-1,3-oxathiolane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D003). RCRA Online. Retrieved from [Link]

  • McIntosh, J. (2020).[2] Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. ChemRxiv. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,3-Oxathiolane, 2-methoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Beyond the SDS: While standard Safety Data Sheets (SDS) classify 1,3-Oxathiolane, 2-methoxy- primarily as a skin/eye irritant and potentially flammable, field experience reveals two critical operational risks often overlooked in generic documentation:

  • The "Stench" Vector (Hydrolysis Risk): As a cyclic hemithioacetal derivative, this compound is acid-sensitive.[1] Upon contact with moisture or acidic surfaces (even perspiration on skin), it can hydrolyze to release mercaptoacetaldehyde or related sulfhydryl species.[1] These byproducts have extremely low odor thresholds (ppb range) and high toxicity.[1]

  • Permeation Stealth: The molecule combines ether and thioether functionalities.[1] This structural combination aggressively permeates standard disposable nitrile gloves, often reaching the skin before the wearer notices physical glove degradation.[1]

Core Directive: Treat this compound not just as an irritant, but as a volatile, high-permeation organosulfur hazard .

The Barrier Strategy: PPE Selection Matrix

The following selection logic prioritizes "Breakthrough Time" over "Dexterity" due to the permeation risks described above.

PPE Specification Table
ComponentStandard RecommendationHigh-Exposure / Scale-Up (>100 mL)Technical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (8 mil or High-Dexterity)Laminate Liner Inner: Silver Shield® / 4H®Outer: Nitrile (for grip)Thioethers permeate nitrile <15 mins.[1] Laminates provide >4h protection.[1][2]
Respiratory Fume Hood Only (Face velocity: 100 fpm)Respirator Backup Full-face w/ OV/P95 CartridgesVolatility increases during exothermic quenches or rotary evaporation.[1]
Eye/Face Chemical Splash GogglesFace Shield + GogglesHemithioacetals can cause severe, irreversible corneal clouding.[1]
Body Lab Coat (Cotton/Poly)Tyvek® Lab Coat or ApronSulfur odors cling to cotton fibers; Tyvek is disposable.[1]

Detailed Experimental Protocols

A. Glove Selection & Donning Protocol

Standard nitrile gloves provide only "Splash Protection" for this compound.[1] They are NOT a barrier for prolonged contact.[1]

  • The "Spot-Check" Rule: If you see a wet spot on your outer nitrile glove, assume the chemical has already permeated the inner glove.[1]

  • Donning Sequence (High Risk/Scale-up):

    • Step 1: Wash and dry hands thoroughly.[1]

    • Step 2: Don Silver Shield® (EVOH/PE laminate) gloves.[1] Note: These are loose-fitting and reduce dexterity.

    • Step 3: Don a standard Nitrile glove over the laminate glove.[1] This compresses the laminate material, restoring tactile feedback and providing grip.

    • Step 4: Tape the cuff of the outer glove to your lab coat sleeve to prevent vapor entry at the wrist.[1]

B. Handling & Transfer Workflow

Objective: Minimize vapor release and hydrolysis.

  • Preparation:

    • Ensure all glassware is oven-dried .[1] Moisture promotes hydrolysis, releasing stench.[1]

    • Pre-cool the reagent bottle to 4°C (if stored cold) before opening to reduce vapor pressure.[1]

  • Transfer:

    • < 10 mL: Use a gas-tight glass syringe with a Teflon-tipped plunger. Avoid plastic syringes (swelling risk).[1]

    • > 10 mL: Use positive pressure cannula transfer (nitrogen/argon).[1] Do not pour.

  • Reaction Monitoring:

    • When taking TLC aliquots, quench the mini-sample immediately in a vial containing 10% Bleach (Sodium Hypochlorite) .[1] This oxidizes the sulfur immediately, preventing odor release in the lab.[1]

C. Decontamination & Disposal (The "Bleach Kill" Method)

Organosulfur residues must be chemically oxidized, not just washed away.

  • Spill Control:

    • Do not wipe with paper towels immediately (this increases surface area for evaporation).[1]

    • Cover spill with vermiculite or spill pads.[1]

    • Soak the pads with 10% Bleach or a specific oxidant (e.g., Oxone® solution).[1] Allow to sit for 15 minutes.

  • Glassware Cleaning:

    • Rinse all contaminated glassware with a dilute bleach solution inside the fume hood before moving to the communal wash area.[1]

    • Warning: Do not mix bleach with acid waste streams (chlorine gas risk).[1]

Visual Logic: PPE Decision Tree

The following diagram illustrates the decision logic for selecting the correct barrier based on volume and duration.

PPE_Selection Start Hazard Assessment: 1,3-Oxathiolane, 2-methoxy- VolumeCheck Volume / Duration? Start->VolumeCheck LowRisk < 10 mL OR < 5 min Exposure VolumeCheck->LowRisk Low HighRisk > 10 mL OR > 5 min Exposure VolumeCheck->HighRisk High StandardPPE Standard Protocol: Double Nitrile Gloves + Fume Hood LowRisk->StandardPPE AdvancedPPE High-Barrier Protocol: Laminate Liner (Silver Shield) + Outer Nitrile + Face Shield HighRisk->AdvancedPPE Action1 Change Outer Glove every 15 mins StandardPPE->Action1 Action2 Use Cannula Transfer Closed System AdvancedPPE->Action2

Figure 1: Decision matrix for selecting personal protective equipment based on experimental scale. Note the shift to Laminate gloves for high-volume handling.

References

  • PubChem. (n.d.).[1] Compound Summary: 1,3-Oxathiolane, 2-methoxy-. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] (Chapter 6: Working with Chemicals). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

Sources

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